JNJ-6204
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C19H17FN6O |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
2-(5-fluoropyridin-2-yl)-3-(1H-pyrazolo[3,4-b]pyridin-4-yl)-6,6-bis(trideuteriomethyl)-4,7-dihydropyrazolo[5,1-c][1,4]oxazine |
InChI |
InChI=1S/C19H17FN6O/c1-19(2)10-26-15(9-27-19)16(12-5-6-21-18-13(12)8-23-24-18)17(25-26)14-4-3-11(20)7-22-14/h3-8H,9-10H2,1-2H3,(H,21,23,24)/i1D3,2D3 |
InChI-Schlüssel |
WZMIWVZGYMKUDV-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1(CN2C(=C(C(=N2)C3=NC=C(C=C3)F)C4=C5C=NNC5=NC=C4)CO1)C([2H])([2H])[2H] |
Kanonische SMILES |
CC1(CN2C(=C(C(=N2)C3=NC=C(C=C3)F)C4=C5C=NNC5=NC=C4)CO1)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
JNJ-6204: A Potent Dual Inhibitor of Casein Kinase 1 Delta and Epsilon for Therapeutic Intervention
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JNJ-6204 is a novel small molecule inhibitor targeting Casein Kinase 1 Delta (CSNK1D) and Casein Kinase 1 Epsilon (CSNK1E), two serine/threonine kinases implicated in a variety of cellular processes, most notably the regulation of circadian rhythms and the Wnt signaling pathway. This document provides a comprehensive technical overview of this compound, summarizing its biochemical and cellular activity, outlining key signaling pathways, and providing generalized experimental protocols relevant to its characterization. The information presented is intended to guide researchers and drug development professionals in understanding the preclinical profile of this dual inhibitor.
Introduction
Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine kinases that play pivotal roles in diverse physiological processes, including cell cycle progression, DNA repair, and signal transduction. Among the seven mammalian isoforms, CSNK1D and CSNK1E are particularly notable for their critical function in the core molecular clock that governs circadian rhythms. Dysregulation of these kinases has been linked to sleep disorders, metabolic diseases, and certain cancers. Furthermore, CSNK1D and CSNK1E are integral components of the Wnt signaling pathway, a crucial pathway in embryonic development and tissue homeostasis, which is frequently aberrantly activated in cancer.
This compound has emerged as a potent dual inhibitor of both CSNK1D and CSNK1E. Its ability to modulate these key signaling pathways suggests a broad therapeutic potential. This whitepaper details the available preclinical data on this compound, offering insights into its mechanism of action and providing a foundation for further investigation.
Biochemical and Cellular Activity of this compound
This compound demonstrates high potency in inhibiting the enzymatic activity of both CSNK1D and CSNK1E. Its activity has been characterized through various in vitro and cell-based assays.
Data Presentation
Table 1: In Vitro and Cellular Potency of this compound
| Assay Type | Target | IC50 (nM) | Notes |
| Biochemical Kinase Assay | CSNK1D | 2.3[1] | |
| Biochemical Kinase Assay | CSNK1E | 137[1] | |
| BRET Whole Cell Binding Assay | CSNK1D | 72[1] | Measures target engagement in a cellular context. |
| PER2 Translocation Whole Cell Functional Assay | CSNK1D | 542[1] | Assesses the functional consequence of target inhibition on the circadian rhythm pathway. |
Table 2: Selectivity Profile of this compound
| Off-Target | IC50 (nM) | Notes |
| CSNK1A1 | 419[2] | A closely related kinase. |
| TNIK | 1600[2] | Closest off-target hit in a panel of 370 kinases. |
Based on available data, this compound exhibits good bioavailability in mice and has good brain exposure.[1] However, specific quantitative pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd) are not publicly available at this time.
Detailed in vivo efficacy data for this compound in specific disease models are not currently available in the public domain.
Signaling Pathways
CSNK1D and CSNK1E are key regulators in at least two major signaling pathways: the circadian rhythm and the Wnt signaling pathway.
Circadian Rhythm Pathway
CSNK1D and CSNK1E play a crucial role in the phosphorylation of the Period (PER) and Cryptochrome (CRY) proteins, which are core components of the circadian clock. Phosphorylation by CSNK1D/E marks PER proteins for ubiquitination and subsequent degradation, thus controlling the period length of the circadian cycle. Inhibition of CSNK1D/E by this compound is expected to stabilize PER proteins, leading to a lengthening of the circadian period.
Wnt Signaling Pathway
In the canonical Wnt signaling pathway, CSNK1D and CSNK1E are involved in the phosphorylation of several key components, including Dishevelled (Dvl) and the co-receptor LRP5/6. These phosphorylation events are crucial for the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes. The role of CSNK1 isoforms in Wnt signaling is complex, with both positive and negative regulatory functions reported. As a dual inhibitor, this compound has the potential to modulate Wnt-dependent cellular processes.
Experimental Protocols
Detailed experimental protocols for the specific assays used in the characterization of this compound are not publicly available. However, this section provides generalized methodologies for the key experiments cited.
ADP-Glo™ Kinase Assay (General Protocol)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Methodology:
-
Kinase Reaction: In a multi-well plate, combine the kinase (CSNK1D or CSNK1E), a suitable substrate, ATP, and varying concentrations of this compound in a kinase buffer. Incubate at a controlled temperature to allow the enzymatic reaction to proceed.
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced in the kinase reaction into ATP. This reagent also contains luciferase and luciferin, which generate a luminescent signal proportional to the amount of newly synthesized ATP.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of this compound.
BRET Whole Cell Binding Assay (General Protocol)
Bioluminescence Resonance Energy Transfer (BRET) assays are used to measure protein-protein interactions or target engagement in living cells.
Methodology:
-
Cell Line Generation: Engineer a cell line to co-express the target protein (CSNK1D) fused to a BRET donor (e.g., NanoLuc® luciferase) and a tracer ligand conjugated to a BRET acceptor (e.g., a fluorescent dye).
-
Compound Incubation: Plate the cells and treat with varying concentrations of this compound.
-
Substrate Addition: Add the luciferase substrate to initiate the bioluminescent reaction.
-
BRET Measurement: If the tracer is bound to the target, the donor and acceptor will be in close proximity, resulting in a BRET signal. This compound will compete with the tracer for binding to the target, leading to a decrease in the BRET signal.
-
Data Analysis: The reduction in BRET signal is measured using a plate reader capable of detecting both donor and acceptor emission wavelengths. The IC50 value is calculated from the dose-response curve.
PER2 Translocation Assay (General Protocol)
This functional assay measures the effect of compounds on the subcellular localization of the PER2 protein, a key event in the circadian rhythm.
Methodology:
-
Cell Line: Utilize a cell line that expresses a fluorescently tagged PER2 protein (e.g., PER2-GFP).
-
Compound Treatment: Treat the cells with different concentrations of this compound over a time course.
-
Imaging: Use high-content imaging or confocal microscopy to visualize the subcellular localization of PER2-GFP.
-
Quantification: Quantify the nuclear and cytoplasmic fluorescence intensity at different time points.
-
Data Analysis: Inhibition of CSNK1D by this compound is expected to alter the normal nucleocytoplasmic shuttling of PER2. The IC50 can be determined by quantifying the compound's effect on PER2 nuclear accumulation or retention.
Conclusion
This compound is a potent and selective dual inhibitor of CSNK1D and CSNK1E with demonstrated activity in biochemical and cellular assays. Its mechanism of action, centered on the modulation of the circadian and Wnt signaling pathways, presents a compelling rationale for its therapeutic investigation in a range of diseases, including sleep disorders, neuropsychiatric conditions, and cancer. While the publicly available data provides a strong foundation for its preclinical profile, further disclosure of detailed in vivo pharmacokinetic and efficacy data will be crucial for a comprehensive assessment of its therapeutic potential. The information and generalized protocols provided in this guide are intended to support the ongoing research and development efforts surrounding this promising molecule.
References
JNJ-6204: A Technical Overview of Potency and Mechanism of Action on Casein Kinase 1 Delta and Epsilon
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitor JNJ-6204, focusing on its interaction with two key isoforms of Casein Kinase 1: Delta (CK1δ) and Epsilon (CK1ε). These kinases are integral to a multitude of cellular processes, and their dysregulation has been implicated in various diseases, making them significant targets for therapeutic intervention.
Quantitative Analysis of this compound Potency
This compound has been identified as a potent dual inhibitor of CK1δ and CK1ε. The following table summarizes the key inhibitory concentration (IC50) and dissociation constant (Kd) values reported for this compound across different assay formats.
| Target Kinase | Assay Type | Potency Metric | Value (nM) |
| CK1δ (CSNK1D) | Biochemical Assay | IC50 | 2.3 |
| CK1ε (CSNK1E) | Biochemical Assay | IC50 | 137 |
| CK1δ (CSNK1D) | ADP-Glo Assay (recombinant protein) | Kd | 2.3[1] |
| CK1δ (CSNK1D) | BRET Whole Cell Binding Assay | IC50 | 72[2] |
| CK1δ (CSNK1D) | PER2 Translocation Whole Cell Functional Assay | IC50 | 542[1][2] |
| CK1α (CSNK1A1) | Biochemical Assay | IC50 | 419[1] |
This compound demonstrates high potency for CK1δ in biochemical assays, with a reported IC50 of 2.3 nM.[2] Its potency against CK1ε is also notable, though approximately 60-fold lower, with an IC50 of 137 nM.[2] In cellular contexts, the IC50 values for CK1δ are higher, reflecting the more complex environment. A BRET whole cell binding assay showed an IC50 of 72 nM, while a functional assay measuring PER2 translocation yielded an IC50 of 542 nM.[2] The compound also exhibits selectivity over the related kinase CK1α, with an IC50 of 419 nM.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the types of assays used to determine the potency of this compound.
1. Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, where the kinase (CK1δ or CK1ε) transfers phosphate from ATP to a substrate, producing ADP. In the second step, the kinase reaction is stopped, and a reagent is added to convert the generated ADP into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light, which is measured with a luminometer. The amount of light produced is proportional to the ADP generated and thus to the kinase activity.
-
Procedure:
-
Recombinant CK1δ or CK1ε enzyme is incubated with a specific substrate and ATP in a reaction buffer.
-
This compound is added at varying concentrations to measure its inhibitory effect.
-
The reaction is incubated at a controlled temperature for a specific period.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert ADP to ATP and initiate the light-producing reaction.
-
Luminescence is measured, and the data is plotted against the inhibitor concentration to determine the IC50 value.
-
2. NanoBRET™ Cellular Competition Binding Assay
This technology measures target engagement of a test compound in live cells.
-
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that can detect molecular interactions. The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescently labeled tracer that binds to the kinase's active site is added. When the tracer binds to the NanoLuc®-kinase fusion, BRET occurs. A non-labeled compound (like this compound) that also binds to the active site will compete with the tracer, leading to a decrease in the BRET signal.
-
Procedure:
-
Cells are transfected with a plasmid encoding the NanoLuc®-CK1δ fusion protein.
-
The cells are incubated with the fluorescent tracer at a fixed concentration.
-
This compound is added in a serial dilution.
-
The BRET signal is measured using a specialized plate reader.
-
The displacement of the tracer by this compound results in a loss of BRET signal, which is used to calculate the IC50.[3]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow: IC50 Determination
The following diagram illustrates a generalized workflow for determining the IC50 value of an inhibitor in a biochemical kinase assay.
Caption: Generalized workflow for IC50 determination of a kinase inhibitor.
Signaling Pathway: Role of CK1 in Wnt/β-Catenin Signaling
Casein Kinase 1 isoforms, including CK1δ and CK1ε, are crucial components of the Wnt/β-catenin signaling pathway, which is vital for embryonic development and adult tissue homeostasis.
In the absence of a Wnt signal, a "destruction complex" actively phosphorylates the protein β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. This complex includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and CK1. CK1α is known to prime β-catenin for subsequent phosphorylation by GSK3. The continuous degradation of β-catenin prevents it from accumulating in the cytoplasm and translocating to the nucleus.
When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane and inactivated. This prevents the phosphorylation and degradation of β-catenin. As a result, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and acts as a transcriptional co-activator with TCF/LEF transcription factors to regulate the expression of Wnt target genes.
Caption: Simplified diagram of the Wnt/β-catenin signaling pathway.
References
JNJ-7706204: An In-Depth Technical Guide on Brain Permeability and Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7706204 is a potent and selective antagonist of the P2X7 receptor, a key player in neuroinflammation. Its ability to penetrate the central nervous system (CNS) is a critical attribute for its potential therapeutic applications in a range of neurological disorders. This technical guide synthesizes the available information on the brain permeability and exposure of JNJ-7706204, providing a resource for researchers and drug development professionals. While specific quantitative data from preclinical and clinical studies are not fully available in the public domain, this document outlines the key parameters and experimental methodologies relevant to assessing the CNS disposition of this compound.
Core Concepts in CNS Drug Disposition
The brain is protected by the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a drug to be effective in the CNS, it must efficiently cross this barrier and achieve therapeutic concentrations at its target site.
Key parameters used to quantify brain penetration include:
-
Brain-to-Plasma Concentration Ratio (Kp): This ratio indicates the extent of total drug accumulation in the brain tissue relative to the plasma.
-
Unbound Brain-to-Plasma Concentration Ratio (Kp,uu,brain): This is a more relevant parameter for predicting pharmacological activity, as it represents the ratio of the unbound, pharmacologically active drug concentration in the brain interstitial fluid to the unbound concentration in the plasma. A Kp,uu,brain value close to 1 suggests passive diffusion across the BBB, while a value significantly less than 1 may indicate active efflux, and a value greater than 1 can suggest active influx.
-
Cerebrospinal Fluid (CSF) Concentration: The CSF can serve as a surrogate for the brain's interstitial fluid, and drug concentrations in the CSF are often measured to estimate brain exposure.
Quantitative Data Summary
Detailed quantitative data on the brain permeability and exposure of JNJ-7706204 are not publicly available. Preclinical studies in non-human primates have demonstrated that JNJ-7706204 is a brain-penetrant P2X7 antagonist that achieves significant receptor occupancy in the brain after oral administration. Further research is needed to fully characterize its CNS pharmacokinetic profile.
Experimental Protocols
The assessment of brain permeability and exposure of a compound like JNJ-7706204 involves a combination of in vitro and in vivo experimental techniques. The following are general methodologies that are likely to have been employed in the characterization of JNJ-7706204.
In Vivo Microdialysis
In vivo microdialysis is a widely used technique to measure unbound drug concentrations directly in the brain interstitial fluid of living animals.
Methodology:
-
Probe Implantation: A microdialysis probe, which consists of a semi-permeable membrane, is stereotaxically implanted into a specific brain region of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with a physiological solution (perfusate) at a slow, constant flow rate.
-
Sample Collection: Small molecules from the brain's extracellular fluid diffuse across the probe's membrane into the perfusate. The collected dialysate is then analyzed to determine the unbound drug concentration.
-
Recovery Calibration: The in vivo recovery of the probe is determined to accurately calculate the absolute unbound concentration in the brain.
Positron Emission Tomography (PET) Imaging
PET imaging is a non-invasive technique that allows for the visualization and quantification of drug distribution and target engagement in the brain.
Methodology:
-
Radiolabeling: JNJ-7706204 or a specific P2X7 receptor radioligand is labeled with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18).
-
Administration: The radiotracer is administered intravenously to the subject (animal or human).
-
Image Acquisition: The subject is placed in a PET scanner, which detects the gamma rays produced by the annihilation of positrons. This data is used to reconstruct a 3D image of the radiotracer's distribution in the brain over time.
-
Data Analysis: The PET data can be used to calculate receptor occupancy by JNJ-7706204 by measuring the displacement of a specific P2X7 radioligand.
Cerebrospinal Fluid (CSF) Analysis
Analysis of drug concentrations in the CSF provides an indirect measure of brain exposure.
Methodology:
-
CSF Collection: CSF samples are collected from the cisterna magna or lumbar space of anesthetized animals or from human subjects via lumbar puncture.
-
Sample Processing: The CSF samples are processed to remove any cellular debris.
-
Bioanalysis: The concentration of JNJ-7706204 in the CSF is determined using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the P2X7 receptor signaling pathway and a typical experimental workflow for assessing brain permeability.
Caption: P2X7 Receptor Signaling Pathway and the antagonistic action of JNJ-7706204.
Caption: A typical experimental workflow for assessing the brain permeability of a compound.
Conclusion
JNJ-7706204 is a promising brain-penetrant P2X7 receptor antagonist. A thorough understanding of its brain permeability and exposure is essential for its successful clinical development for CNS disorders. While detailed quantitative data remains largely proprietary, the experimental methodologies and conceptual frameworks outlined in this guide provide a solid foundation for researchers and drug developers working with this and similar compounds. Further publication of preclinical and clinical data will be crucial to fully elucidate the CNS disposition of JNJ-7706204.
Unveiling the Neuroscience Applications of JNJ-40411813: A Technical Guide
An In-depth Examination of a Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 2
This technical guide provides a comprehensive overview of the research applications of JNJ-40411813 (also known as ADX71149) in the field of neuroscience. JNJ-40411813 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology, mechanism of action, and clinical investigation of this compound.
Core Mechanism of Action
JNJ-40411813 functions as a positive allosteric modulator, binding to a site on the mGlu2 receptor that is distinct from the glutamate binding site.[1] This binding potentiates the receptor's response to the endogenous ligand, glutamate. The activation of the mGlu2 receptor, a G-protein coupled receptor, leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This modulation of the glutamatergic system has been a key area of interest for its potential therapeutic effects in various neurological and psychiatric disorders.[2][4]
Signaling Pathway of mGlu2 Receptor Modulation
References
- 1. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Addex therapeutics :: Addex Starts Phase 2 Clinical Study of ADX71149 for Epilepsy [addextherapeutics.com]
Investigating the Function of Casein Kinase 1 Delta (CSNK1D) with the Potent and Selective Inhibitor JNJ-6204
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Casein Kinase 1 Delta (CSNK1D) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including circadian rhythms, Wnt signaling, and cell cycle control. Its dysregulation has been implicated in various pathologies, most notably cancer and neurological disorders. JNJ-6204 has emerged as a potent and selective small molecule inhibitor of CSNK1D and its close homolog CSNK1E, providing a valuable tool for elucidating the multifaceted functions of CSNK1D and exploring its therapeutic potential. This technical guide provides a comprehensive overview of CSNK1D, the characteristics of this compound, and detailed experimental protocols for investigating their interaction and functional consequences.
Introduction to Casein Kinase 1 Delta (CSNK1D)
CSNK1D is a member of the casein kinase 1 family of serine/threonine kinases, which are highly conserved across eukaryotes. It is a monomeric protein that phosphorylates a wide array of substrates, thereby regulating their activity, stability, and subcellular localization. CSNK1D is ubiquitously expressed and is involved in the regulation of numerous fundamental cellular signaling pathways.
Key Functions and Signaling Pathways:
-
Circadian Rhythm: CSNK1D is a core component of the circadian clock machinery. It phosphorylates the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, key negative regulators of the clock, influencing their stability and nuclear translocation. This phosphorylation is crucial for determining the period length of the circadian rhythm.[1]
-
Wnt/β-catenin Signaling: CSNK1D has a dual role in the Wnt pathway. It can phosphorylate Dishevelled (Dvl), leading to the stabilization of β-catenin and pathway activation. Conversely, it can also phosphorylate β-catenin itself, priming it for degradation and thus inhibiting the pathway.
-
p53 Signaling: CSNK1D can phosphorylate p53 and its negative regulator MDM2, influencing p53 stability and transcriptional activity in response to cellular stress.
-
Hedgehog Signaling: CSNK1D is implicated in the regulation of the Hedgehog pathway, a critical signaling cascade in embryonic development and cancer.
-
Hippo-YAP Signaling: CSNK1D can phosphorylate YAP, a key downstream effector of the Hippo pathway, influencing its stability and transcriptional co-activator function.
-
Cancer: Dysregulation of CSNK1D has been linked to various cancers, including breast, pancreatic, and colorectal cancer.[2] It can promote cancer cell proliferation, migration, and survival through its involvement in the aforementioned signaling pathways.[3][4]
-
Neurological Disorders: Mutations in the CSNK1D gene have been associated with familial advanced sleep phase syndrome (FASPS), a circadian rhythm disorder.
This compound: A Potent and Selective CSNK1D Inhibitor
This compound is a small molecule inhibitor that exhibits high potency and selectivity for CSNK1D and its closely related isoform, CSNK1E. Its ability to effectively and specifically block the activity of these kinases makes it an invaluable chemical probe for studying their biological functions and a potential therapeutic agent.
In Vitro Potency and Selectivity
The inhibitory activity of this compound against CSNK1D and a panel of other kinases has been characterized using various biochemical and cellular assays.
| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| CSNK1D | ADP-Glo | 2.3 | 2.3 | [5][6] |
| CSNK1E | - | 137 | - | [6] |
| CSNK1A1 | - | 419 | - | [5] |
| TNIK | - | 1600 | - | [5] |
Table 1: In Vitro Potency of this compound against CSNK1 Isoforms and Off-Target Kinases.
Cellular Activity
The ability of this compound to engage CSNK1D within a cellular context and modulate its downstream signaling has been demonstrated in various cell-based assays.
| Assay Type | Cell Line | Endpoint | IC50 (nM) | Reference |
| NanoBRET Target Engagement | HEK293 | CSNK1D Occupancy | 72 | [6] |
| PER2 Translocation | - | PER2 functional activity | 542 | [5][6] |
Table 2: Cellular Activity of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the function of CSNK1D using this compound.
In Vitro Kinase Assay: ADP-Glo™ Kinase Assay
This assay quantifies CSNK1D activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human CSNK1D protein
-
CSNK1D substrate peptide (e.g., a peptide with the consensus sequence pS/pT-X-X-S/T)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of 2X CSNK1D enzyme solution to each well.
-
Add 2.5 µL of 2X substrate/ATP solution.
-
Add 1 µL of diluted this compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement: NanoBRET™ Target Engagement Assay
This assay measures the binding of this compound to CSNK1D in living cells.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-CSNK1D fusion protein
-
NanoBRET™ tracer
-
This compound
-
Opti-MEM™ I Reduced Serum Medium
-
White, non-binding surface 96-well plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-CSNK1D plasmid and seed into the 96-well plate. Incubate for 24 hours.
-
Compound and Tracer Addition:
-
Prepare a serial dilution of this compound.
-
Prepare a solution of the NanoBRET™ tracer in Opti-MEM™.
-
Add the test compound or vehicle to the wells, followed by the tracer.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours.
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution.
-
Add the substrate solution to each well.
-
Read the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis: Calculate the NanoBRET™ ratio and determine the IC50 value for this compound by competitive displacement of the tracer.
Circadian Rhythm Analysis: PER2::LUC Reporter Assay
This assay monitors the effect of this compound on the circadian clock by measuring the bioluminescence of a PER2-luciferase fusion protein.
Materials:
-
PER2::LUC fibroblast cell line
-
This compound
-
D-Luciferin
-
Recording medium (e.g., DMEM with high glucose, supplemented with HEPES and L-glutamine)
-
35 mm culture dishes
-
Luminometer capable of long-term recording
Procedure:
-
Cell Culture and Synchronization:
-
Culture PER2::LUC fibroblasts to confluency.
-
Synchronize the cells by a brief treatment with a high concentration of dexamethasone (e.g., 100 nM for 2 hours).
-
-
Treatment: Replace the synchronization medium with recording medium containing D-luciferin (e.g., 0.1 mM) and the desired concentrations of this compound or vehicle.
-
Bioluminescence Recording: Place the culture dishes in a light-tight luminometer and record bioluminescence at regular intervals (e.g., every 10 minutes) for several days.
-
Data Analysis: Analyze the bioluminescence data to determine the period, phase, and amplitude of the circadian rhythm in the presence and absence of this compound.
Cellular Thermal Shift Assay (CETSA)
This assay confirms the direct binding of this compound to CSNK1D in cells by measuring changes in the thermal stability of the protein.
Materials:
-
Cell line expressing endogenous or overexpressed CSNK1D
-
This compound
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Antibody specific for CSNK1D
-
Western blotting reagents and equipment
-
Thermocycler
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle for 1 hour at 37°C.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermocycler, followed by cooling.
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
-
Protein Analysis:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-CSNK1D antibody.
-
-
Data Analysis: Quantify the band intensities at each temperature and plot them to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving CSNK1D and representative experimental workflows for their investigation using this compound.
Conclusion
CSNK1D is a critical kinase involved in a diverse range of cellular functions, and its dysregulation is associated with significant human diseases. The development of potent and selective inhibitors like this compound provides researchers with powerful tools to dissect the complex roles of CSNK1D in normal physiology and disease states. The experimental protocols and workflows detailed in this guide offer a robust framework for investigating the intricate relationship between CSNK1D and its inhibitors, paving the way for a deeper understanding of its biological significance and the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Node Attributes | Graphviz [graphviz.org]
- 3. benchchem.com [benchchem.com]
- 4. wiki.lihebi.com [wiki.lihebi.com]
- 5. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [worldwide.promega.com]
- 6. Attributes | Graphviz [graphviz.org]
The Discovery and Development of JNJ-6204: A Selective, Brain-Penetrant Casein Kinase 1 Delta (CK1δ) Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JNJ-6204 is a potent and selective, brain-penetrant inhibitor of Casein Kinase 1 Delta (CK1δ), a key regulator of the circadian rhythm. Its discovery stemmed from a focused effort to identify modulators of the cellular clock machinery for the potential treatment of psychiatric and neurodegenerative disorders associated with circadian disruption. This document provides a comprehensive technical overview of the discovery and preclinical development of this compound, detailing the medicinal chemistry campaign, structure-activity relationships, key experimental protocols, and available pharmacokinetic and in vivo data.
Introduction: Targeting the Circadian Clock
The circadian rhythm is an endogenous, approximately 24-hour cycle that governs a multitude of physiological and behavioral processes. Disruptions in this fundamental biological clock are increasingly implicated in a range of pathologies, including mood disorders, neurodegenerative diseases, and metabolic syndromes. At the core of the molecular clockwork, Casein Kinase 1 Delta (CK1δ) and the highly homologous CK1ε play a pivotal role in the phosphorylation and subsequent degradation of the Period (PER) proteins, which are critical negative regulators of the circadian feedback loop. Pharmacological inhibition of CK1δ has been shown to lengthen the circadian period, offering a therapeutic strategy to reset or resynchronize dysregulated clocks.
The development of this compound was driven by the need for a highly selective, brain-penetrant CK1δ inhibitor to probe the therapeutic potential of this mechanism in central nervous system (CNS) disorders.
The Discovery of this compound: From Virtual Screen to Lead Optimization
The journey to this compound began with a dual-pronged hit identification strategy, combining a structure-based virtual screen of Janssen's compound collection with a high-throughput screen (HTS).[1] This effort led to the identification of a promising cluster of bicyclic pyrazoles.
Hit Identification and Initial Optimization
A virtual screen identified a 53-member cluster of pyrazoles, with compound 5 emerging as a key hit with a CK1δ cellular BRET binding IC50 of 0.045 μM.[1] Initial medicinal chemistry efforts focused on exploring the structure-activity relationship (SAR) of this series.
Structure-Based Design and Selectivity Enhancement
X-ray crystallography was instrumental in guiding the optimization process. A key breakthrough was the discovery of a unique "hinge-flip" binding mode for the pyrazole core within the ATP-binding site of CK1δ. This binding mode was leveraged to achieve remarkable selectivity against the broader kinome.[1] Further modifications, including the introduction of substitutions on an azaindole moiety and fusion of a pyrazole ring, were explored to enhance selectivity by inducing steric clashes with the gatekeeper residues of off-target kinases.[1]
Data Presentation
In Vitro Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of this compound and key analogues.
Table 1: In Vitro Biochemical and Cellular Potency of this compound and Precursors [1]
| Compound | CK1δ (ADP-Glo) IC50 (nM) | CSNK1D (BRET) IC50 (nM) | PER2 Translocation (U2OS) IC50 (nM) |
| 5 | - | 45 | - |
| 6 | - | - | - |
| 7 (this compound) | 2.3 | 72 | 542 |
| 8 | - | - | - |
Table 2: Kinase Selectivity Profile of this compound [1]
| Kinase | This compound IC50 (nM) |
| CSNK1D | 2.3 |
| CSNK1E | 137 |
| CSNK1A1 | 419 |
| TNIK | 1600 |
| p38α | >10,000 |
| p38β | >10,000 |
Data for a panel of 370 kinases at 1 µM showed clean inhibition, with TNIK being the closest off-target hit.
In Vivo Pharmacokinetics
This compound was designed for CNS applications, requiring good oral bioavailability and brain penetration.
Table 3: Pharmacokinetic Properties of this compound in Mice [1]
| Compound | Route | Dose (mg/kg) | Brain Cmax (nM) | Plasma Cmax (nM) | Brain/Plasma Ratio | Oral Bioavailability (%) |
| 7 (this compound) | PO | 10 | 2115 | 2350 | 0.9 | 40 |
| 8 | PO | 10 | - | - | - | 30 |
Cmax: Maximum concentration. PO: Oral administration.
Experimental Protocols
ADP-Glo™ Kinase Assay (for CK1δ)
The enzymatic activity of CK1δ was determined using the ADP-Glo™ Kinase Assay from Promega.[2][3]
Protocol:
-
Kinase Reaction: Recombinant human CK1δ enzyme was incubated with the substrate and ATP in a kinase reaction buffer. The reaction was initiated by the addition of ATP.
-
Compound Incubation: Test compounds, including this compound, were serially diluted and added to the reaction mixture.
-
ADP-Glo™ Reagent Addition: After a defined incubation period, the ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent was then added to convert the generated ADP into ATP and to catalyze a luciferase-based reaction that produces a luminescent signal.
-
Signal Detection: The luminescence, which is directly proportional to the amount of ADP produced and thus the kinase activity, was measured using a plate-reading luminometer.
-
IC50 Determination: IC50 values were calculated from the dose-response curves.
Cellular PER2 Translocation Assay
The cellular potency of the compounds was assessed by their ability to inhibit the CK1δ-mediated phosphorylation and subsequent translocation of the PER2 protein in U2OS cells.
Protocol:
-
Cell Culture: Human osteosarcoma U2OS cells, which endogenously express the necessary clock proteins, were cultured in appropriate media.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds.
-
Fixation and Permeabilization: After the treatment period, cells were fixed with paraformaldehyde and permeabilized with a detergent-containing buffer.
-
Immunofluorescence Staining: Cells were stained with a primary antibody specific for the PER2 protein, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with a DNA dye (e.g., DAPI).
-
Imaging and Analysis: Images were acquired using a high-content imaging system. The nuclear-to-cytoplasmic ratio of the PER2 fluorescence signal was quantified.
-
IC50 Calculation: A decrease in the nuclear localization of PER2 in the presence of the inhibitor was used to generate dose-response curves and calculate IC50 values.
Mandatory Visualization
Signaling Pathway
Experimental Workflow
In Vivo Efficacy
The therapeutic hypothesis for CK1δ inhibitors is that by lengthening the circadian period, they can help to reset and stabilize disrupted rhythms. Preclinical studies in animal models have demonstrated that selective inhibition of CK1δ can indeed modulate circadian behavior. While specific in vivo efficacy data for this compound is not extensively published in the peer-reviewed literature, the parent publication notes that target engagement was confirmed in the brain of treated animals using ex vivo autoradiography.[1] The robust brain penetration and potent CK1δ inhibition of this compound suggest its potential to modulate circadian rhythms in vivo, a crucial step in validating its therapeutic utility for CNS disorders. Further studies in animal models of circadian rhythm disruption are warranted to fully elucidate the in vivo efficacy of this compound.
Conclusion
The discovery and optimization of this compound represent a successful application of modern drug discovery principles, including a combination of virtual and high-throughput screening, followed by rigorous structure-based design. This effort has yielded a potent, selective, and brain-penetrant inhibitor of CK1δ. The preclinical data gathered to date support the potential of this compound as a valuable chemical probe to further investigate the role of CK1δ in health and disease, and as a promising lead compound for the development of novel therapeutics for the treatment of disorders associated with circadian rhythm disruption. Further in vivo studies are necessary to fully realize its therapeutic potential.
References
JNJ-6204: A Potent and Selective Chemical Probe for Casein Kinase 1 Delta and Epsilon
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
JNJ-6204 is a potent, selective, and brain-penetrant dual inhibitor of Casein Kinase 1 Delta (CSNK1D) and Casein Kinase 1 Epsilon (CSNK1E).[1] These serine/threonine kinases are pivotal regulators of numerous cellular processes, including circadian rhythms, Wnt signaling, and DNA repair.[2] Dysregulation of CSNK1D and CSNK1E has been implicated in a variety of diseases, making them attractive targets for therapeutic intervention. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, selectivity profile, and detailed methodologies for its characterization, positioning it as a valuable chemical probe for kinase research.
Data Presentation
The inhibitory activity of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Parameter | Value (nM) |
| CSNK1D | ADP-Glo | IC50 | 2.3[1] |
| CSNK1E | ADP-Glo | IC50 | 137[1] |
| CSNK1D | - | Kd | 2.3 |
Table 2: Cellular Activity of this compound
| Target | Assay Type | Parameter | Value (nM) |
| CSNK1D | BRET Whole Cell Binding Assay | IC50 | 72[1] |
| CSNK1D | PER2 Translocation Whole Cell Functional Assay | IC50 | 542[1] |
Table 3: Selectivity Profile of this compound
| Off-Target | Assay Type | Parameter | Value (nM) |
| CSNK1A1 | - | IC50 | 419 |
| TNIK | - | IC50 | 1600 |
A screen against a panel of 370 kinases at 1 µM showed that this compound is highly selective, with TNIK being the closest hit.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard kinase assay procedures and can be adapted for the specific characterization of this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human CSNK1D or CSNK1E enzyme
-
Kinase substrate (e.g., a generic peptide substrate for CSNK1)
-
ATP
-
This compound (and other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer.
-
In a 384-well plate, add 2.5 µL of the compound dilutions. For control wells, add Assay Buffer with the corresponding DMSO concentration.
-
Add 2.5 µL of a 2X enzyme solution (recombinant CSNK1D or CSNK1E in Assay Buffer) to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP solution (substrate and ATP in Assay Buffer). The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of a fluorescently labeled tracer to a NanoLuc®-tagged kinase in live cells. Inhibition of this interaction by a test compound indicates target engagement.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding NanoLuc®-CSNK1D fusion protein
-
Fluorescently labeled tracer for CSNK1D
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
This compound
-
96-well white assay plates
-
NanoBRET™ Nano-Glo® Substrate and Inhibitor
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Transfect the cells with the NanoLuc®-CSNK1D plasmid according to the manufacturer's protocol.
-
24 hours post-transfection, prepare serial dilutions of this compound.
-
Prepare the tracer and NanoBRET™ Nano-Glo® Substrate in Opti-MEM™.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Immediately add the tracer/substrate mixture to the wells.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) using a BRET-capable plate reader.
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Determine the IC50 value by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.
PER2 Translocation Cellular Functional Assay
This assay measures the ability of a compound to inhibit the CSNK1D-mediated phosphorylation and subsequent degradation of the circadian clock protein PER2. A common readout is a PER2-luciferase reporter assay.
Materials:
-
U2OS cells (or other suitable cell line) stably expressing a PER2-luciferase fusion protein
-
This compound
-
Cell culture medium
-
Luciferase assay reagent
-
96-well white, clear-bottom assay plates
Procedure:
-
Plate the PER2-luciferase reporter cells in a 96-well plate and grow to confluency.
-
Synchronize the cells by a serum shock (e.g., treating with a high concentration of serum for 2 hours, followed by a return to low serum medium).
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the compound dilutions to the cells.
-
Incubate the cells for a defined period (e.g., 24 hours) to allow for effects on the circadian cycle.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
The inhibition of PER2 degradation will result in an increased luciferase signal.
-
Calculate the IC50 value by plotting the luciferase signal against the compound concentration.
Visualizations
Signaling Pathway
Caption: CSNK1D/E's role in the circadian rhythm feedback loop and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for the in vitro ADP-Glo™ kinase inhibition assay.
Conclusion
This compound is a highly potent and selective chemical probe for CSNK1D and CSNK1E. Its favorable properties, including brain permeability, make it an invaluable tool for elucidating the physiological and pathological roles of these kinases. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of CSNK1D/E biology and the development of novel therapeutics.
References
Methodological & Application
JNJ-6204 Experimental Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-6204 is a potent and selective dual inhibitor of Casein Kinase 1 Delta (CSNK1D) and Casein Kinase 1 Epsilon (CSNK1E). These serine/threonine kinases are pivotal regulators of numerous cellular processes, most notably the Wnt/β-catenin signaling pathway and the circadian rhythm. Dysregulation of CSNK1D/E activity has been implicated in various diseases, including cancer. This document provides detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cellular signaling and proliferation.
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the ATP-binding site of CSNK1D and CSNK1E, thereby preventing the phosphorylation of their downstream substrates. In the canonical Wnt signaling pathway, CSNK1D/E are key components of the β-catenin destruction complex. Inhibition of these kinases by this compound is expected to stabilize β-catenin, leading to its nuclear translocation and the activation of TCF/LEF-mediated transcription. Furthermore, CSNK1D/E are known to regulate the circadian clock protein PERIOD (PER), and their inhibition can affect its stability and nuclear translocation.
Data Presentation
In Vitro and Cellular Activity of this compound
| Parameter | Target/Assay | Value | Reference |
| IC50 | CSNK1D (enzymatic assay) | 2.3 nM | [1][2] |
| IC50 | CSNK1E (enzymatic assay) | 137 nM | [1][2] |
| IC50 | CSNK1D (BRET whole cell binding assay) | 72 nM | [1] |
| IC50 | PER2 translocation (whole cell functional assay) | 542 nM | [2] |
| Recommended Cellular Concentration | General use | up to 10 µM | [2] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using JNJ-7706621 (a compound with a similar mechanism of action)
This protocol is adapted for this compound based on established methods for similar kinase inhibitors and can be used to assess its anti-proliferative effects.
Materials:
-
U2OS (human osteosarcoma) cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (cell culture grade)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture U2OS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is recommended to test a concentration range from 0.01 µM to 10 µM. Include a DMSO vehicle control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Immunofluorescence Staining for β-catenin Nuclear Translocation
This protocol allows for the visualization of β-catenin localization within the cell following treatment with this compound.
Materials:
-
U2OS cells
-
Glass coverslips
-
24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against β-catenin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed U2OS cells on glass coverslips in a 24-well plate and allow them to grow to 50-70% confluency.
-
Treat the cells with this compound (e.g., 1 µM) or a vehicle control (DMSO) for 4-6 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-β-catenin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Capture images to assess the subcellular localization of β-catenin. Increased nuclear staining in this compound-treated cells compared to the control indicates nuclear translocation.
-
Mandatory Visualization
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the cell proliferation assay using this compound.
References
Application Notes and Protocols for JNJ-6204 (JNJ-7706621) in In Vitro Assays
These application notes provide detailed protocols for the preparation and use of JNJ-7706621, a potent pan-cyclin-dependent kinase (CDK) and Aurora kinase inhibitor, for in vitro research applications. This document is intended for researchers, scientists, and drug development professionals.
Introduction
JNJ-7706621 is a small molecule inhibitor targeting key regulators of the cell cycle. It demonstrates potent inhibition of several cyclin-dependent kinases (CDKs), including CDK1 and CDK2, as well as Aurora kinases A and B.[1][2][3] Additionally, JNJ-7706621 has been shown to bind to the pseudokinase (JH2) domain of Janus kinase 2 (JAK2).[4][5] Its ability to arrest the cell cycle and induce apoptosis in various cancer cell lines makes it a valuable tool for cancer research and drug development.[2][6][7]
Chemical Properties and Storage
Proper handling and storage of JNJ-7706621 are crucial for maintaining its stability and activity.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂F₂N₆O₃S | [8] |
| Molecular Weight | 394.36 g/mol | [8][9] |
| Appearance | White to off-white solid | [10] |
| Storage (Powder) | -20°C for up to 3 years | [6][10] |
| Storage (in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month | [6][10] |
Preparation of Stock Solutions
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of JNJ-7706621.
| Solvent | Maximum Solubility | Notes | Reference |
| DMSO | 20 mg/mL (~50.7 mM) to 79 mg/mL (~200.32 mM) | Use fresh, anhydrous DMSO to ensure maximum solubility. Sonication may be required to fully dissolve the compound. | [6][8][9][10] |
| DMF | 30 mg/mL | - | [8] |
| Ethanol | 20 mg/mL | - | [8] |
| Water | <1 mg/mL (practically insoluble) | - | [10][11] |
Protocol for 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of JNJ-7706621 powder to room temperature before opening.
-
To prepare a 10 mM stock solution, add 253.6 µL of fresh, anhydrous DMSO to 1 mg of JNJ-7706621 powder (MW: 394.36).
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C.
In Vitro Assay Protocols
Cell-Based Proliferation Assay
This protocol describes a method to assess the anti-proliferative activity of JNJ-7706621 in a human cancer cell line, such as HeLa.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
JNJ-7706621 stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
Experimental Workflow:
Caption: Workflow for a cell-based proliferation assay.
Procedure:
-
Cell Seeding: Trypsinize and count HeLa cells. Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.[10] Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a series of dilutions of the JNJ-7706621 stock solution in complete medium. A common starting concentration for a 10-dose IC₅₀ determination is 100 µM, followed by 3-fold serial dilutions.[12]
-
Cell Treatment: Add 1 µL of the diluted JNJ-7706621 solutions to the corresponding wells of the 96-well plate containing the cells.[10] Also include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the data using a non-linear regression model.
Typical IC₅₀ Values for JNJ-7706621 in Cancer Cell Lines:
| Cell Line | IC₅₀ (nM) | Reference |
| HeLa | 112 - 284 | [9][13] |
| HCT-116 | 112 - 254 | [9][13] |
| SK-OV-3 | 112 - 514 | [9][10] |
| PC3 | 112 - 514 | [9][10] |
| A375 | 112 - 514 | [9][10] |
In Vitro Kinase Assay (CDK1/Cyclin B)
This protocol outlines a method to measure the inhibitory activity of JNJ-7706621 against CDK1/Cyclin B kinase.
Materials:
-
Recombinant active CDK1/Cyclin B enzyme
-
Histone H1 protein or a biotinylated peptide substrate
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
ATP and [γ-³³P]ATP
-
JNJ-7706621 stock solution (10 mM in DMSO)
-
96-well plates (e.g., streptavidin-coated scintillating microplates for peptide substrate)
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare serial dilutions of JNJ-7706621 in the kinase assay buffer.
-
In a 96-well plate, add the diluted JNJ-7706621, CDK1/Cyclin B enzyme, and the substrate (Histone H1 or peptide).
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration is typically around the Kₘ for the enzyme.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[9]
-
Terminate the reaction. For a peptide substrate in a scintillating plate, wash the wells with a stop buffer containing EDTA.[9] For Histone H1, spot the reaction mixture onto phosphocellulose paper and wash with phosphoric acid.
-
Quantify the incorporation of ³³P into the substrate using a scintillation counter or phosphorimager.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Inhibitory Activity of JNJ-7706621 against Various Kinases:
| Kinase | IC₅₀ (nM) | Reference |
| CDK1/Cyclin B | 9 | [1][9] |
| CDK2/Cyclin A | 4 | [8][9] |
| CDK2/Cyclin E | 3 | [1][8] |
| Aurora A | 11 | [1][8][9] |
| Aurora B | 15 | [1][8] |
| JAK2 JH2 domain binding | ~327 - 348 | [14][15] |
Signaling Pathway
JNJ-7706621 primarily targets CDKs and Aurora kinases, which are crucial for cell cycle progression.
Caption: Inhibition of cell cycle kinases by JNJ-7706621.
Troubleshooting
-
Poor Solubility: If JNJ-7706621 precipitates out of solution, ensure that fresh, anhydrous DMSO is used for the stock solution. For working solutions in aqueous media, avoid high concentrations and ensure the final DMSO concentration is kept low (typically <0.5%).
-
Inconsistent Results: To minimize variability, use freshly prepared dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. Ensure accurate cell seeding densities and consistent incubation times.
-
Low Potency: Verify the purity and integrity of the JNJ-7706621 compound. Confirm the activity of the target enzyme or the health of the cell line used in the assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. JNJ-7706621 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. abmole.com [abmole.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 11. JNJ-7706621, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 12. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for JNJ-7706621 (formerly JNJ-6204) in Cellular Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of JNJ-7706621, a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, in cellular assays. The information is intended to guide researchers in designing and executing experiments to study the cellular effects of this compound.
Introduction
JNJ-7706621 is a novel cell cycle inhibitor that demonstrates potent inhibition of several CDKs and Aurora kinases.[1][2] It selectively blocks the proliferation of a wide range of tumor cells while exhibiting significantly less potency against normal human cells in vitro.[1][2] Mechanistically, JNJ-7706621 induces cell cycle arrest at the G2/M phase, triggers apoptosis, and inhibits key phosphorylation events critical for cell division, such as the phosphorylation of histone H3.[1][2] These characteristics make it a valuable tool for cancer research and drug development.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of JNJ-7706621 against various kinases and its anti-proliferative effects on different human cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621
| Kinase Target | IC50 (nM) |
| CDK1/Cyclin B | 9 |
| CDK2/Cyclin A | 4 |
| CDK2/Cyclin E | 3 |
| CDK3/Cyclin E | 58 |
| CDK4/Cyclin D1 | 253 |
| CDK6/Cyclin D1 | 175 |
| Aurora A | 11 |
| Aurora B | 15 |
Data sourced from MedChemExpress and Selleck Chemicals product information.[3][4]
Table 2: Anti-proliferative Activity of JNJ-7706621 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 112 - 284 |
| HCT116 | Colorectal Carcinoma | 254 |
| A375 | Melanoma | 447 |
| SK-OV-3 | Ovarian Cancer | 112 - 514 |
| PC3 | Prostate Cancer | 120 |
| DU145 | Prostate Cancer | 112 - 514 |
| MDA-MB-231 | Breast Cancer | 112 - 514 |
| MES-SA | Uterine Sarcoma | 112 - 514 |
| MES-SA/Dx5 | Uterine Sarcoma (drug-resistant) | 112 - 514 |
Data represents a range from multiple sources and experimental conditions.[3][4][5]
Table 3: Recommended Concentration Ranges for Cellular Assays
| Cellular Effect | Cell Line Example | Recommended Concentration | Treatment Duration |
| Inhibition of Cell Proliferation | Various | 100 nM - 1 µM | 48 - 72 hours |
| G2/M Cell Cycle Arrest | HeLa, U937 | 0.5 µM - 3 µM | 24 hours |
| Induction of Apoptosis | HeLa | 0.5 µM - 3 µM | 24 - 48 hours |
| Inhibition of Histone H3 Phosphorylation | HeLa | 1 µM - 4 µM | 24 hours |
| Induction of Endoreduplication | Nocodazole-synchronized HeLa | 0.5 µM | 24 hours |
These concentrations are starting points and may require optimization for different cell lines and experimental conditions.[2][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of JNJ-7706621 and a general workflow for its cellular evaluation.
Caption: JNJ-7706621 inhibits CDKs and Aurora kinases, leading to G2/M arrest and apoptosis.
Caption: General workflow for evaluating the cellular effects of JNJ-7706621.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of JNJ-7706621.
Cell Proliferation Assay (¹⁴C-Thymidine Incorporation)
This assay measures the inhibition of cell proliferation by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.[3]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
JNJ-7706621 (dissolved in DMSO)
-
96-well CytoStar-T scintillating microplates
-
¹⁴C-methyl-thymidine (56 mCi/mmol)
-
Phosphate-buffered saline (PBS)
-
Plate sealers
-
Scintillation counter (e.g., Packard TopCount)
Protocol:
-
Trypsinize and count cells.
-
Seed 3,000-8,000 cells per well in a 96-well CytoStar-T plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add 1 µL of diluted JNJ-7706621 to each well to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Incubate for an additional 24 hours.
-
Dilute ¹⁴C-methyl-thymidine in complete medium and add 0.2 µCi to each well in a volume of 20 µL.
-
Incubate for 24 hours at 37°C.
-
Discard the plate contents and wash each well twice with 200 µL of PBS.
-
Add 200 µL of PBS to each well.
-
Seal the top of the plate with a transparent sealer and the bottom with a white backing sealer.
-
Quantify the incorporation of ¹⁴C-thymidine using a scintillation counter.
-
Calculate IC50 values using a suitable software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
This protocol details the preparation of cells for cell cycle analysis using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
HeLa or other cancer cells
-
JNJ-7706621
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of JNJ-7706621 (e.g., 0.5 µM to 3 µM) for 24 hours.
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 1 mL of cold PBS and fix by adding the cell suspension dropwise into 9 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at 4°C for at least 2 hours (can be stored at -20°C for longer periods).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution (containing RNase A) and incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G1, S, G2/M phases).
Western Blot Analysis for Phospho-Histone H3
This protocol describes the detection of phosphorylated histone H3 (a marker of mitosis) in cells treated with JNJ-7706621.
Materials:
-
HeLa or other cancer cells
-
JNJ-7706621
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-phospho-histone H3 (Ser10)
-
Primary antibody: anti-total histone H3 or loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with JNJ-7706621 (e.g., 1 µM to 4 µM) for the desired time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total histone H3 or a loading control to ensure equal protein loading.
Troubleshooting and Safety Precautions
-
Solubility: JNJ-7706621 is soluble in DMSO. Prepare a concentrated stock solution in DMSO and dilute it in culture medium for cellular treatments. Avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Line Variability: The optimal concentration and treatment time for JNJ-7706621 can vary significantly between different cell lines. It is recommended to perform dose-response and time-course experiments for each new cell line.
-
Safety: JNJ-7706621 is a potent cytotoxic agent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. All waste should be disposed of according to institutional guidelines for chemical waste.
These application notes are intended as a guide. Researchers should optimize the protocols for their specific experimental systems.
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for JNJ-6204 in a BRET Whole-Cell Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-6204 is a potent dual inhibitor of Casein Kinase 1 Delta (CSNK1D) and Casein Kinase 1 Epsilon (CSNK1E), with a reported IC50 of 2.3 nM for CSNK1D in biochemical assays and 72 nM in a BRET whole-cell binding assay.[1] This application note provides a detailed protocol for utilizing the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay to measure the binding of this compound to CSNK1D in living cells. This assay offers a quantitative method to determine the apparent affinity of test compounds through the competitive displacement of a fluorescent tracer bound to a NanoLuc® luciferase-kinase fusion protein.[2][3][4]
The principle of the NanoBRET™ TE assay involves the expression of a target kinase fused to the bright NanoLuc® luciferase (the BRET donor) in live cells. A cell-permeable fluorescent tracer, which binds to the active site of the kinase, acts as the BRET acceptor. When the tracer is bound to the NanoLuc®-kinase fusion protein, the close proximity allows for bioluminescence resonance energy transfer (BRET) to occur upon the addition of a substrate. Unlabeled compounds, such as this compound, compete with the tracer for binding to the kinase. This competition leads to a dose-dependent decrease in the BRET signal, which can be used to determine the intracellular affinity of the test compound.[2][3][4]
Data Presentation
The following table summarizes the reported inhibitory activity of this compound against its primary targets. This structured format allows for a clear comparison of its potency in different assay formats.
| Compound | Target | Assay Type | Reported IC50 |
| This compound | CSNK1D | BRET whole-cell binding assay | 72 nM[1] |
| This compound | CSNK1D | Biochemical Assay | 2.3 nM[1] |
| This compound | CSNK1E | Biochemical Assay | 137 nM[1] |
Signaling Pathway
CSNK1D is a crucial serine/threonine kinase involved in various cellular processes, most notably the Wnt signaling pathway. In the canonical Wnt pathway, CSNK1D, along with Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of CSNK1D can therefore lead to the stabilization and nuclear accumulation of β-catenin, activating the transcription of Wnt target genes. The following diagram illustrates the role of CSNK1D in the Wnt signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for performing the NanoBRET™ Target Engagement assay with this compound.
Experimental Protocols
Materials and Reagents
-
Cells: HEK293 cells (or other suitable cell line)
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Transfection Reagent: FuGENE® HD Transfection Reagent (or similar)
-
Vector: NanoLuc®-CSNK1D Fusion Vector (Promega, Cat. No. NV2961)[5]
-
Tracer: NanoBRET™ Tracer K-8 (as recommended for the NanoLuc®-CSNK1D vector)[2]
-
Substrate: Nano-Glo® Live Cell Substrate (Promega)
-
Inhibitor: Extracellular NanoLuc® Inhibitor (Promega)
-
Assay Plates: 384-well white, tissue culture-treated plates
-
Test Compound: this compound
-
BRET-capable Plate Reader: Instrument capable of measuring filtered luminescence at 450nm and >600nm (e.g., PHERAstar FS)
Protocol
This protocol is adapted from the Promega NanoBRET™ Target Engagement Intracellular Kinase Assay, Adherent Format.[2]
Day 1: Cell Seeding and Transfection
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Prepare the transfection mix. For each well of a 384-well plate, transfect cells with the NanoLuc®-CSNK1D Fusion Vector according to the manufacturer's protocol for your chosen transfection reagent.
-
Trypsinize, count, and resuspend the transfected cells in the cell culture medium.
-
Seed the transfected cells into a 384-well white, tissue culture-treated plate at a density of 2 x 10^5 cells/mL.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
Day 2: Compound and Tracer Addition
-
Prepare a serial dilution of this compound in Opti-MEM I Reduced Serum Medium.
-
Prepare the NanoBRET™ Tracer K-8 solution in Opti-MEM at the recommended concentration (e.g., 0.113 µM).[2]
-
Carefully remove the media from the cells in the 384-well plate.
-
Add the this compound serial dilutions to the appropriate wells. Include vehicle-only control wells.
-
Immediately add the NanoBRET™ Tracer K-8 solution to all wells.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow for compound binding to reach equilibrium.
Day 2: BRET Measurement
-
Prepare the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix in Opti-MEM according to the manufacturer's instructions.
-
Add the substrate/inhibitor mix to all wells of the 384-well plate.
-
Read the plate within 20 minutes on a BRET-capable plate reader. Measure the donor emission at 450nm and the acceptor emission at >600nm (e.g., 610nm long-pass filter).
Data Analysis
-
Calculate the raw BRET ratio for each well by dividing the acceptor emission signal (610nm) by the donor emission signal (450nm).
-
Normalize the data to the vehicle control (0% inhibition) and a control with a high concentration of a known inhibitor or no tracer (100% inhibition).
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the IC50 value for this compound.
By following this detailed protocol, researchers can effectively utilize the NanoBRET™ Target Engagement assay to quantify the intracellular binding of this compound to CSNK1D, providing valuable insights into its mechanism of action and cellular potency.
References
Application Note: JNJ-6204 Protocol for PER2 Translocation Functional Assay
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a functional assay to assess the effect of test compounds, such as JNJ-6204, on the nuclear translocation of the Period Circadian Regulator 2 (PER2) protein.
Introduction
The Period Circadian Regulator 2 (PER2) is a core component of the mammalian circadian clock, which governs a wide range of physiological and metabolic processes. The functionality of the circadian clock relies on a transcriptional-translational feedback loop, where the nuclear entry of PER2 is a critical regulatory step. In this loop, the CLOCK:BMAL1 heterodimer activates the transcription of Per2. The resulting PER2 protein, after translation and post-translational modifications, translocates from the cytoplasm into the nucleus.[1][2] Once in the nucleus, PER2, along with Cryptochrome (CRY) proteins, inhibits the transcriptional activity of CLOCK:BMAL1, thus repressing its own expression.[2]
Dysregulation of PER2 nuclear translocation has been implicated in various pathologies, including sleep disorders, metabolic diseases, and cancer.[3][4][5] Therefore, assays that can quantify the nuclear translocation of PER2 are valuable tools for identifying and characterizing novel therapeutic compounds that modulate the circadian clock.
This application note details an immunofluorescence-based assay to visualize and quantify the nuclear translocation of PER2 in cultured cells following treatment with a test compound.
PER2 Signaling Pathway
The nuclear translocation of PER2 is a key event in the circadian feedback loop. The diagram below illustrates the core components of this pathway.
References
Application Notes and Protocols for In Vivo Administration of JNJ-6204 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-6204 is a potent and selective dual inhibitor of Casein Kinase 1 Delta (CSNK1D) and Casein Kinase 1 Epsilon (CSNK1E).[1] These serine/threonine kinases are integral components of various cellular signaling pathways, including the Wnt and Hedgehog pathways, and are key regulators of the circadian rhythm. Due to its ability to penetrate the blood-brain barrier and its good bioavailability in mice, this compound is a valuable tool for in vivo studies aimed at understanding the physiological and pathological roles of CSNK1D and CSNK1E.[1][2] These application notes provide an overview of this compound's characteristics and a generalized protocol for its administration in mice for preclinical research.
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of CSNK1D and CSNK1E.[1] This inhibition can modulate downstream signaling pathways that are dependent on the phosphorylation of specific substrates by these kinases. For instance, in the Wnt signaling pathway, CSNK1D/E are involved in the phosphorylation of Dishevelled (Dvl) and β-catenin, influencing protein stability and gene transcription.
Data Presentation
In Vitro Potency of this compound
| Target | Assay | IC50 (nM) | Reference |
| CSNK1D | Biochemical Assay | 2.3 | [1] |
| CSNK1E | Biochemical Assay | 137 | [1] |
| CSNK1D | BRET Whole Cell Binding Assay | 72 | [1] |
| CSNK1D | PER2 Translocation Whole Cell Functional Assay | 542 | [1] |
In Vivo Profile of this compound
| Property | Observation in Mice | Reference |
| Bioavailability | Good | [2] |
| Brain Exposure | Good | [1] |
Experimental Protocols
Disclaimer: A specific, publicly available in vivo dosing and administration protocol for this compound in mice has not been identified in the current literature. The following protocol is a representative, generalized procedure based on common practices for administering small molecule inhibitors with similar characteristics in mice. Researchers should perform dose-range finding and pharmacokinetic/pharmacodynamic (PK/PD) studies to determine the optimal dosing regimen for their specific mouse model and experimental goals.
Preparation of this compound Formulation
-
Vehicle Selection: A common vehicle for administering hydrophobic small molecules to mice is a mixture of DMSO, PEG400, and saline. A typical formulation might be 10% DMSO, 40% PEG400, and 50% saline. The final concentration of DMSO should be kept low to minimize toxicity.
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may be required to fully dissolve the compound.
-
-
Working Solution Preparation:
-
On the day of administration, dilute the DMSO stock solution with the appropriate volumes of PEG400 and saline to achieve the desired final concentration and vehicle composition. For example, to prepare a 1 mg/mL working solution in 10% DMSO, 40% PEG400, and 50% saline:
-
Take 20 µL of the 50 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG400 and mix well.
-
Add 580 µL of saline and mix thoroughly until a clear solution is formed.
-
-
Prepare a vehicle-only control solution using the same procedure but without the this compound stock.
-
Administration to Mice
-
Animal Model: Use an appropriate mouse strain and model for the research question. House the animals in a controlled environment with a regular light-dark cycle.
-
Dosage: The optimal dose will depend on the specific study. Based on other kinase inhibitors used in vivo, a starting dose range could be 10-50 mg/kg. A dose-response study is highly recommended.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery of small molecules in mice. Oral gavage (p.o.) may also be a viable option given the reported good bioavailability.
-
Frequency of Administration: A once-daily or twice-daily dosing schedule is typical, but the optimal frequency should be determined by the pharmacokinetic profile of this compound.
-
Procedure (Intraperitoneal Injection):
-
Weigh the mouse to determine the correct volume of the this compound working solution to inject.
-
Gently restrain the mouse, exposing the abdomen.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Inject the calculated volume of the this compound solution or vehicle control.
-
Monitor the mouse for any adverse reactions post-injection.
-
Mandatory Visualizations
References
Application Notes and Protocols: JNJ-7706621 for the Study of Protein Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7706621 is a potent and selective inhibitor of Aurora kinases, a family of serine/threonine kinases that play crucial roles in the regulation of cell division. Specifically, JNJ-7706621 demonstrates high affinity for Aurora A and Aurora B, making it an invaluable tool for investigating the cellular processes governed by these enzymes, including mitotic progression, chromosome segregation, and cytokinesis. Its ability to arrest the cell cycle at the G2/M phase and induce apoptosis in various cancer cell lines underscores its utility in both basic research and preclinical drug development.
This document provides detailed application notes and experimental protocols for utilizing JNJ-7706621 to study protein phosphorylation and its downstream cellular consequences.
Mechanism of Action
JNJ-7706621 functions as an ATP-competitive inhibitor of Aurora kinases. By binding to the ATP-binding pocket of Aurora A and Aurora B, it prevents the phosphorylation of their downstream substrates. A key substrate of Aurora B is Histone H3, which is phosphorylated at Serine 10 during mitosis. Inhibition of Aurora B by JNJ-7706621 leads to a marked decrease in the levels of phospho-Histone H3 (Ser10), a widely used biomarker for Aurora B activity. This inhibition disrupts the proper formation of the mitotic spindle, leading to cell cycle arrest and, ultimately, apoptosis.
Caption: Mechanism of JNJ-7706621 action on Aurora kinases.
Quantitative Data
The inhibitory activity of JNJ-7706621 has been quantified against various kinases and in cellular assays. The data presented below is a summary from multiple studies.
Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621
| Kinase Target | IC₅₀ (nM) | Source |
|---|---|---|
| Aurora A | 4 | |
| Aurora B | 9 | |
| Haspin | 11 | |
| MEK1 | 1500 | |
| CDK1/cyclin B | >10,000 |
| CDK2/cyclin E | >10,000 | |
Table 2: Cellular Activity of JNJ-7706621
| Cell Line | Assay | IC₅₀ (nM) | Source |
|---|---|---|---|
| HCT116 | Inhibition of Histone H3 Phosphorylation | 30 | |
| HCT116 | Cell Proliferation (72h) | 270 | |
| HeLa | Cell Proliferation (72h) | 330 |
| A549 | Cell Proliferation (72h) | 480 | |
Experimental Protocols
The following are detailed protocols for key experiments to study protein phosphorylation using JNJ-7706621.
Protocol 1: Analysis of Histone H3 Phosphorylation by Western Blot
This protocol details the steps to assess the inhibition of Aurora B kinase activity in cells by measuring the phosphorylation of its substrate, Histone H3, at Serine 10.
Materials:
-
HCT116 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
JNJ-7706621 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Mouse anti-Total Histone H3, or anti-Actin/Tubulin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
ECL Western Blotting Substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Seeding: Seed HCT116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: The next day, treat the cells with various concentrations of JNJ-7706621 (e.g., 0, 10, 30, 100, 300 nM) for a predetermined time (e.g., 24 hours). Include a DMSO-only vehicle control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blot:
-
Load the samples onto a polyacrylamide gel (e.g., 12-15% for Histone H3) and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total Histone H3 or a loading control like beta-actin.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of JNJ-7706621 on cell cycle distribution. Inhibition of Aurora kinases typically results in a G2/M phase arrest.
Materials:
-
Cells of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
JNJ-7706621 (stock solution in DMSO)
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of JNJ-7706621 (e.g., 0, 100, 300, 1000 nM) for 24 hours.
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Combine all cells from each well into a falcon tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 200 µL of ice-cold PBS.
-
While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to gate the cell populations and quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle. An increase in the >2N DNA content peak indicates G2/M arrest.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of JNJ-7706621 on a specific protein's phosphorylation and its cellular consequences.
Caption: Typical workflow for studying protein phosphorylation.
Application Notes and Protocols for Western Blot Analysis Following JNJ-7706621 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to investigate the cellular effects of JNJ-7706621, a potent dual inhibitor of Aurora kinases and Cyclin-Dependent Kinases (CDKs). By targeting these key regulators of cell cycle progression and mitosis, JNJ-7706621 can induce cell cycle arrest and apoptosis in cancer cells. This document outlines the necessary steps to prepare cell lysates after JNJ-7706621 treatment, conduct Western blotting to analyze key protein markers, and interpret the potential results.
Introduction to JNJ-7706621
JNJ-7706621 is a small molecule inhibitor that demonstrates potent activity against Aurora A, Aurora B, Cyclin-Dependent Kinase 1 (CDK1), and Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] These kinases are crucial for the regulation of the cell cycle, particularly during the G2/M transition and mitosis. Dysregulation of these kinases is a common feature of many cancers, making them attractive targets for therapeutic intervention. Treatment of cancer cells with JNJ-7706621 has been shown to inhibit cell growth, induce apoptosis, and reduce colony formation.[4][5]
Key Signaling Pathways Affected by JNJ-7706621
JNJ-7706621 primarily impacts the cell cycle regulation and apoptotic pathways.
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Aurora Kinase Pathway: Aurora kinases are essential for proper mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis. JNJ-7706621 inhibits Aurora A and Aurora B, leading to defects in these processes. A key downstream substrate of Aurora B is Histone H3, which is phosphorylated at Serine 10 during mitosis.
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CDK Pathway: CDKs are the core regulators of the cell cycle. CDK1, in complex with Cyclin B1, forms the Maturation-Promoting Factor (MPF), which drives entry into mitosis. JNJ-7706621's inhibition of CDK1 and CDK2 leads to cell cycle arrest, primarily at the G2/M phase.[5]
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Apoptosis Pathway: By inducing cell cycle arrest and mitotic catastrophe, JNJ-7706621 can trigger programmed cell death, or apoptosis. This is often characterized by the activation of caspases, such as Caspase-3, and the cleavage of downstream substrates like Poly (ADP-ribose) polymerase (PARP).[6][7]
Data Presentation: In Vitro Activity of JNJ-7706621
The following table summarizes the half-maximal inhibitory concentrations (IC50) of JNJ-7706621 against various kinases and cancer cell lines.
| Target | IC50 (nM) | Cell Line | IC50 (nM) |
| CDK1 | 9 | HeLa | 284 |
| CDK2 | 3 | HCT116 | 254 |
| Aurora A | 11 | A375 | 447 |
| Aurora B | 15 | PC3 | 112-514 |
| CDK3/Cyclin E | 58 | DU145 | 112-514 |
| CDK4/Cyclin D1 | 253 | SK-OV-3 | 112-514 |
| CDK6/Cyclin D1 | 175 | MDA-MB-231 | 112-514 |
| VEGFR2 | 154 | MES-SA | 112-514 |
| FGFR2 | 226 | MES-SA/Dx5 | 112-514 |
| GSK3β | 254 |
Data compiled from MedChemExpress and Selleck Chemicals product pages.[1][2]
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the effects of JNJ-7706621 on target proteins.
Cell Culture and JNJ-7706621 Treatment
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Culture your cancer cell line of interest in the appropriate medium supplemented with fetal bovine serum and antibiotics.
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Seed cells in culture plates and allow them to adhere and reach the desired confluency (typically 50-70%).
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Treat the cells with varying concentrations of JNJ-7706621 (e.g., based on the known IC50 values) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).
Protein Extraction (Cell Lysis)
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After treatment, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
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Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the adherent cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
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Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
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Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a protein assay such as the Bicinchoninic Acid (BCA) assay.[8]
-
Follow the manufacturer's instructions for the BCA assay kit.
-
Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for the Western blot.
SDS-PAGE and Protein Transfer
-
Prepare protein samples by mixing the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load the prepared samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins based on their molecular weight.[9]
-
Following electrophoresis, transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[10]
Immunoblotting
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions are listed in the table below.
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Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Recommended Primary Antibodies for Western Blot
| Target Protein | Expected Change with JNJ-7706621 | Function | Recommended Antibody (Example) |
| p-Histone H3 (Ser10) | Decrease | Mitotic marker, Aurora B substrate | Cell Signaling Technology #9701[11] |
| p-Aurora A (Thr288) | Decrease | Aurora A activation marker | Cell Signaling Technology #3079[12] |
| Cyclin B1 | May accumulate due to mitotic arrest | Mitotic cyclin, CDK1 activator | Thermo Fisher Scientific MA1-155[13] |
| CDK1 | No change in total level expected | Catalytic subunit for M-phase entry | Abcam ab280964[9] |
| PLK1 | No direct inhibition, but expression/activity may be altered downstream | Mitotic kinase | Cell Signaling Technology #4535[14] |
| Securin | May accumulate due to mitotic arrest | Anaphase inhibitor | Cell Signaling Technology #13445[15] |
| Cleaved Caspase-3 | Increase | Apoptosis executioner | Cell Signaling Technology #9661[16] |
| Cleaved PARP | Increase | Apoptosis marker | Cell Signaling Technology #5625[17] |
| β-Actin / GAPDH | No change | Loading control |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: JNJ-7706621 signaling pathway inhibition.
Caption: Western Blot experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. Anti-CDK1 antibody [1/Cdk1/Cdc2] (ab280964) | Abcam [abcam.com]
- 10. PLK1 Antibody (33-1700) [thermofisher.com]
- 11. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-Aurora A (Thr288) (C39D8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Cyclin B1 Monoclonal Antibody (V152) (MA1-155) [thermofisher.com]
- 14. PLK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Securin (D2B6O) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]
- 17. Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
JNJ-6204 solubility and stability issues
Disclaimer: Initial searches for "JNJ-6204" did not yield relevant results. This document has been prepared based on the assumption that the compound of interest is JNJ-7706621 , a well-documented dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-7706621, focusing on its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-7706621 and what is its mechanism of action?
JNJ-7706621 is a potent small molecule inhibitor that targets both cyclin-dependent kinases (CDKs) and Aurora kinases.[1] These kinase families are crucial regulators of the cell cycle. By inhibiting these kinases, JNJ-7706621 can block cell proliferation and induce apoptosis (programmed cell death) in cancer cells.[1][2][3] Its dual-targeting mechanism makes it a subject of interest in oncology research.
Q2: I am having trouble dissolving JNJ-7706621 for my in vitro experiments. What are the recommended solvents?
JNJ-7706621 is poorly soluble in aqueous solutions.[4] The recommended solvent for preparing stock solutions for in vitro use is Dimethyl Sulfoxide (DMSO).[5] It is practically insoluble in water and ethanol.[6] For consistent results, it is advisable to use fresh, anhydrous DMSO, as moisture can reduce the solubility.[5] Sonication may also aid in dissolution.[6]
Q3: My JNJ-7706621 solution in DMSO appears to have precipitated after storage. What are the recommended storage conditions?
For optimal stability, stock solutions of JNJ-7706621 in DMSO should be stored at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[5] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can contribute to precipitation and degradation.[5] If precipitation is observed, gentle warming and vortexing may help to redissolve the compound.
Q4: I need to prepare JNJ-7706621 for an in vivo animal study. What formulation can I use?
Due to its poor aqueous solubility, a specific formulation is required for in vivo administration. A commonly used vehicle is a suspension prepared in 0.5% methylcellulose with 0.1% polysorbate 80 (Tween 80) in sterile water.[6] Another reported formulation for in vivo use is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6] It is crucial to ensure the suspension is uniform before each administration.
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation in cell culture media | The final concentration of DMSO in the media is too high, causing the compound to crash out. | - Ensure the final DMSO concentration in your cell culture medium is low, typically ≤0.5%.- Prepare intermediate dilutions of your stock solution in culture medium before adding to the final culture volume.- Consider using a formulation with solubilizing agents like PEG-p-(CL-co-TMC) polymeric micelles if DMSO is not suitable for your experimental system.[4] |
| Incomplete dissolution in DMSO | The DMSO may have absorbed moisture, reducing its solvating power. The compound may require energy to dissolve. | - Use fresh, anhydrous, high-purity DMSO.[5]- Gently warm the solution (e.g., to 37°C) and use a sonicator or vortex to aid dissolution.[6] |
| Low bioavailability in animal studies | Poor absorption due to low aqueous solubility and potential precipitation at the injection site. | - Use a recommended in vivo formulation, such as a suspension in methylcellulose/Tween 80 or a solution with co-solvents like PEG300.[6]- Ensure the suspension is homogenous immediately before administration.- Consider advanced formulations like polymeric micelles or nanoparticles to improve solubility and bioavailability.[4] |
Stability Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of compound activity over time | The compound may be degrading in solution due to improper storage or handling. | - Store stock solutions at -80°C for long-term stability.[5]- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5]- For working solutions in aqueous media, prepare them fresh for each experiment. |
| Appearance of unknown peaks in HPLC analysis | The compound is degrading under the experimental or storage conditions. | - Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products and pathways.- Ensure the analytical method is stability-indicating (i.e., can separate the parent compound from its degradants).- JNJ-7706621 contains a sulfonamide group, which can be susceptible to hydrolysis, particularly under acidic conditions.[7][8] The pyrimidine moiety may be susceptible to photodegradation.[5][9] Protect solutions from light and maintain appropriate pH. |
Data Presentation
Solubility of JNJ-7706621
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 79 mg/mL[5] | 200.32[5] | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[5] |
| Water | <1 mg/mL[6] | - | Insoluble or slightly soluble.[6] |
| Ethanol | <1 mg/mL[6] | - | Insoluble or slightly soluble.[6] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL[6] | 5.07[6] | Sonication is recommended to aid dissolution.[6] |
| 10% (w/v) PEG-p(CL-co-TMC) in water | 17 µg/mL[4] | - | Formulation in polymeric micelles to improve aqueous solubility.[4] |
Recommended Storage Conditions for JNJ-7706621
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years[5] |
| Solution in DMSO | -80°C | 1 year[5] |
| Solution in DMSO | -20°C | 1 month[5] |
Experimental Protocols
Protocol 1: Preparation of JNJ-7706621 Stock Solution for In Vitro Assays
-
Materials:
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JNJ-7706621 powder
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the JNJ-7706621 powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of JNJ-7706621 powder in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate the vial for a few minutes.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: General Procedure for a Forced Degradation Study
This protocol provides a general framework. Specific conditions may need to be optimized.
-
Materials:
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JNJ-7706621 stock solution (e.g., 1 mg/mL in acetonitrile or methanol)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
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Mobile phase for HPLC analysis
-
-
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 4 hours).
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Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to controlled UV and visible light.
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Thermal Degradation: Expose the solid JNJ-7706621 powder to dry heat (e.g., 80°C) for a defined period (e.g., 48 hours), then dissolve in a suitable solvent.
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Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase. Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
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Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
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Visualizations
Caption: Signaling pathway of JNJ-7706621 targeting CDKs and Aurora kinases to inhibit cell cycle progression.
Caption: Workflow for conducting forced degradation studies of JNJ-7706621.
Caption: Logical workflow for troubleshooting solubility and stability issues with JNJ-7706621.
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Dual Cell Cycle Kinase Inhibitor JNJ-7706621 Reverses Resistance to CD37-Targeted Radioimmunotherapy in Activated B Cell Like Diffuse Large B Cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estimation of CDK inhibitors by RP-HPLC: application for pharmacokinetic interactions studies with PPIs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Dissolution of JNJ-6204 for Successful Experiments: A Technical Support Guide
For researchers and scientists in the field of drug development, the successful dissolution of compounds is a critical first step in any experiment. This guide provides a comprehensive technical support center for JNJ-6204, a potent dual inhibitor of Casein Kinase 1 Delta (CSNK1D) and Epsilon (CSNK1E). Here, you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the reliable preparation of this compound for your research needs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. A concentration of 10 mM in DMSO has been shown to be a stable stock solution.
Q2: How should I store this compound?
A2: this compound is supplied as a solid and should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months to maintain its integrity.
Q3: Can I dissolve this compound in other solvents like ethanol or water?
Q4: What should I do if I observe precipitation when diluting my this compound stock solution in an aqueous buffer?
A4: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. To address this, you can try the following:
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Lower the final concentration: The concentration of this compound in your final working solution may be exceeding its aqueous solubility limit.
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Increase the percentage of co-solvent: If your experiment allows, maintaining a low percentage of DMSO (e.g., 0.1-0.5%) in the final working solution can help to keep the compound dissolved.
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Prepare fresh dilutions: It is always best to prepare fresh dilutions of this compound in your aqueous buffer immediately before use to minimize the risk of precipitation over time.
Quantitative Data Summary
For ease of reference, the following table summarizes the available solubility and storage information for this compound.
| Parameter | Value | Notes |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended. |
| Stock Solution Conc. | 10 mM | A stable stock solution concentration. |
| Storage (Solid) | -20°C | For up to 3 years. |
| Storage (In Solvent) | -80°C | For up to 6 months. |
| Solubility in Ethanol | Data not publicly available | Testing a small amount is recommended if this solvent is required. |
| Solubility in Water | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended. Prepare a concentrated stock in DMSO first. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step guide for the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
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This compound (solid)
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Calibrated pipettes
Procedure:
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Calculate the required mass of this compound: The molecular weight of this compound is 370.41 g/mol . To prepare a 10 mM solution, you will need 3.7041 mg of this compound per 1 mL of DMSO.
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Weigh the this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
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Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.
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Dissolve the compound: Vortex the tube for several minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
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Aliquot and store: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent key processes, the following diagrams have been generated.
Potential off-target effects of JNJ-6204
This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of JNJ-6204, a dual inhibitor of Casein Kinase 1 Delta (CSNK1D) and Casein Kinase 1 Epsilon (CSNK1E). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known targets of this compound?
This compound is a dual inhibitor of Casein Kinase 1 Delta (CSNK1D) and Casein Kinase 1 Epsilon (CSNK1E). Its inhibitory activity has been quantified with the following in vitro potency:
| Target | IC50 (nM) |
| CSNK1D | 2.3 |
| CSNK1E | 137 |
In cellular assays, this compound has demonstrated target engagement with CSNK1D with an IC50 of 72 nM in a BRET whole-cell binding assay and 542 nM in a PER2 translocation whole-cell functional assay.[1]
Q2: What is known about the off-target selectivity of this compound?
The off-target selectivity of this compound has been evaluated against a panel of 370 kinases. At a concentration of 1 µM, the compound was described as "clean".[1][2] The closest identified off-targets are a related kinase, CSNK1A1, and TNIK.
| Off-Target | IC50 (nM) |
| CSNK1A1 | 419 |
| TNIK | 1600 |
Important Note: The complete list of the 370 kinases in the screening panel is not publicly available. Therefore, a comprehensive assessment of the selectivity of this compound is limited by the available data.
Q3: Has this compound been screened against non-kinase targets?
There is no publicly available information on the screening of this compound against non-kinase targets such as G-protein coupled receptors (GPCRs), ion channels, or transporters.
Q4: What are the potential signaling pathways affected by this compound?
As a dual inhibitor of CSNK1D and CSNK1E, this compound is expected to modulate signaling pathways in which these kinases play a crucial role. These include, but are not limited to, the Wnt/β-catenin signaling pathway and the regulation of circadian rhythm.
Caption: Wnt/β-catenin signaling pathway and the inhibitory role of this compound.
Caption: Simplified overview of the core circadian clock mechanism and the role of CSNK1D/E.
Troubleshooting Guide
Issue: Unexpected cellular phenotype observed after treatment with this compound.
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Confirm On-Target Effect:
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Verify the inhibition of CSNK1D/E signaling in your experimental system. This can be done by assessing the phosphorylation status of known CSNK1D/E substrates.
-
-
Consider Potential Off-Target Effects:
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Kinase Off-Targets: Although this compound is reported to be selective, consider the possibility of effects mediated by inhibition of CSNK1A1 or TNIK, especially at higher concentrations. Review the literature for the cellular functions of these kinases to determine if they could be responsible for the observed phenotype.
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Unknown Off-Targets: Be aware that the compound may have off-targets that were not included in the 370-kinase screening panel or are non-kinase proteins.
-
-
Dose-Response Analysis:
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Perform a dose-response experiment. If the unexpected phenotype occurs at concentrations significantly higher than the IC50 for CSNK1D/E, it is more likely to be an off-target effect.
-
-
Use of a Structurally Unrelated Inhibitor:
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If possible, use a structurally different inhibitor of CSNK1D/E to see if the same phenotype is reproduced. This can help to distinguish between on-target and off-target effects.
-
Experimental Protocols
While detailed, step-by-step protocols for the specific off-target screening of this compound are not publicly available, the following provides an overview of the methodologies that were likely employed based on the available information.
1. In Vitro Kinase Selectivity Profiling (Likely Method: ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during a kinase reaction.
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Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and to generate a luminescent signal using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, the kinase activity.
-
General Workflow:
-
Dispense kinase, substrate, and ATP solution into assay plates.
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Add this compound at various concentrations (for IC50 determination) or at a single high concentration (for single-point screening).
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Incubate to allow the kinase reaction to proceed.
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Add ADP-Glo™ Reagent and incubate.
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Add Kinase Detection Reagent and incubate.
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Measure luminescence using a plate reader.
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Calculate the percent inhibition relative to a vehicle control.
-
Caption: General workflow for the ADP-Glo™ Kinase Assay.
2. Cellular Target Engagement (BRET Assay)
Bioluminescence Resonance Energy Transfer (BRET) is a technology used to measure protein-protein interactions and can be adapted to assess compound binding to a target protein in live cells.
-
Principle: In a NanoBRET™ assay for target engagement, a target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescently labeled tracer that binds to the active site of the kinase is added to the cells. When the tracer binds to the luciferase-tagged kinase, BRET occurs. If this compound is added, it will compete with the tracer for binding to the kinase, leading to a decrease in the BRET signal.
-
General Workflow:
-
Transfect cells with a vector expressing the kinase-NanoLuc® fusion protein.
-
Plate the cells in assay plates.
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Add the NanoBRET™ tracer and this compound at various concentrations.
-
Incubate.
-
Add the Nano-Glo® Substrate.
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Measure the donor (luciferase) and acceptor (tracer) emission signals.
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Calculate the BRET ratio and determine the IC50 of this compound.
-
Caption: Principle of competitive displacement in a NanoBRET™ assay for target engagement.
Disclaimer: This information is based on publicly available data and is intended for research purposes only. For the most accurate and complete information, please refer to the primary literature and the manufacturer's documentation. Johnson & Johnson has not endorsed this content.
References
Troubleshooting unexpected results with JNJ-6204
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JNJ-6204, a dual inhibitor of Casein Kinase 1 Delta (CSNK1D) and Casein Kinase 1 Epsilon (CSNK1E).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, and dual inhibitor of CSNK1D and CSNK1E. It exhibits significantly higher potency for CSNK1D. These kinases are involved in various cellular processes, including the regulation of circadian rhythms and cell proliferation.
Q2: What are the recommended concentrations for this compound in cell-based assays?
The recommended concentration for cellular use is up to 1 µM. However, some studies suggest that concentrations up to 10 µM may be used, depending on the cell type and experimental endpoint. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For aqueous solutions, it is advisable to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice. Aqueous solutions should be prepared fresh and not stored for more than a day.
Q4: What are the known off-target effects of this compound?
This compound is a highly selective inhibitor. Its selectivity has been profiled against a large panel of kinases, showing minimal off-target activity at concentrations effective for CSNK1D/E inhibition. The most closely related kinase that is inhibited, albeit at a much lower potency, is CSNK1A1.
Troubleshooting Guide
Issue 1: No or weak biological effect observed in cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions from a frozen stock for each experiment. For long-term experiments, consider replenishing the media with fresh compound at regular intervals. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line and assay. The recommended starting range is 10 nM to 1 µM. |
| Poor Cell Permeability | While this compound has good cell permeability, this can be cell-type dependent. If poor permeability is suspected, consider using a positive control compound with known cell permeability to validate your assay system. |
| Sub-optimal Assay Conditions | Ensure that the assay conditions (e.g., cell density, serum concentration, incubation time) are optimized for your specific experiment. |
| Low Target Expression | Confirm the expression of CSNK1D and CSNK1E in your cell line using techniques like Western blot or qPCR. |
Issue 2: High cell toxicity observed at effective concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-target Toxicity | Although this compound is highly selective, off-target effects can occur at high concentrations. Use the lowest effective concentration that gives the desired biological effect. Consider using a structurally different CSNK1D/E inhibitor as a control to confirm that the observed toxicity is target-related. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (media with solvent only) to assess the effect of the solvent on your cells. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to the inhibition of CSNK1D/E. Perform a cell viability assay (e.g., MTS or Annexin V staining) to determine the cytotoxic concentration of this compound in your specific cell line. |
Issue 3: Inconsistent or unexpected results in a PER2 translocation assay.
The PER2 translocation assay is a common method to assess the functional activity of CSNK1D/E inhibitors. Unexpected results can arise from various factors related to the immunofluorescence protocol.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Weak or No PER2 Signal | - Antibody Performance: Ensure the primary antibody against PER2 is validated for immunofluorescence and used at the recommended dilution. Run a positive control with a known stimulus for PER2 expression/translocation.- Fixation and Permeabilization: Optimize fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.1-0.5% Triton X-100) conditions for your cell type. |
| High Background Staining | - Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% BSA or serum from the secondary antibody host species).- Antibody Concentration: Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| Inconsistent Translocation | - Cell Synchronization: For circadian rhythm studies, ensure cells are properly synchronized before treatment with this compound.- Time-course: Perform a time-course experiment to determine the optimal incubation time with this compound to observe PER2 translocation. |
Data Presentation
Table 1: In Vitro and In-Cellular Activity of this compound
| Target | Assay Type | IC50 (nM) |
| CSNK1D | Biochemical | 2.3 |
| CSNK1E | Biochemical | 137 |
| CSNK1D | BRET Whole Cell Binding | 72 |
| CSNK1D | PER2 Translocation (Functional) | 542 |
Experimental Protocols
Key Experiment: PER2 Translocation Immunofluorescence Assay
This protocol provides a general framework. Optimization for specific cell lines and antibodies is recommended.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody against PER2
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto coverslips and allow them to adhere and grow to the desired confluency.
-
Synchronization (Optional): If studying circadian rhythms, synchronize the cells using a standard protocol (e.g., serum shock or dexamethasone treatment).
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the appropriate duration.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash cells with PBS and block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-PER2 antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells with PBS and incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash cells with PBS and incubate with DAPI for 5 minutes.
-
Mounting: Wash cells with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope. Analyze the subcellular localization of PER2 (nuclear vs. cytoplasmic).
Mandatory Visualizations
Caption: A logical workflow for troubleshooting the absence of an expected biological effect when using this compound.
Technical Support Center: JNJ-7706621 Assay Interference and Mitigation Strategies
Disclaimer: The compound "JNJ-6204" was not found in our search of available literature. This guide has been developed based on the assumption that the intended compound is JNJ-7706621 , a well-documented inhibitor of Aurora kinases and Cyclin-Dependent Kinases (CDKs).
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JNJ-7706621 in their experiments. The following information is intended to help identify and mitigate potential assay interference, ensuring the generation of accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-7706621 and what are its primary targets?
JNJ-7706621 is a potent, ATP-competitive small molecule inhibitor that primarily targets Aurora kinases (Aurora A and Aurora B) and Cyclin-Dependent Kinases (CDK1 and CDK2).[1] These kinases are crucial regulators of the cell cycle, and their inhibition by JNJ-7706621 can lead to cell cycle arrest, apoptosis, and endoreduplication in cancer cells.[2][3][4]
Q2: What are the common types of assay interference observed with small molecule inhibitors like JNJ-7706621?
Common sources of assay interference with small molecule inhibitors include:
-
Off-Target Inhibition: The inhibitor may bind to and inhibit kinases other than the intended targets, leading to unexpected biological effects.
-
ATP Competition: As an ATP-competitive inhibitor, the apparent potency (IC50) of JNJ-7706621 will be influenced by the concentration of ATP in the assay.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive results.[5][6]
-
Fluorescence Interference: If the assay utilizes a fluorescence-based readout, the intrinsic fluorescence of the compound or its ability to quench the fluorescent signal can lead to inaccurate measurements.[7][8][9]
Q3: How can I determine if my experimental results are due to an off-target effect of JNJ-7706621?
To investigate potential off-target effects, consider the following approaches:
-
Kinase Profiling: Screen JNJ-7706621 against a broad panel of kinases to identify other potential targets.
-
Use of a Structurally Unrelated Inhibitor: Compare the effects of JNJ-7706621 with another inhibitor that targets the same primary kinases but has a different chemical scaffold.
-
Rescue Experiments: If a specific off-target is suspected, overexpressing a drug-resistant mutant of that target may rescue the observed phenotype.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in a cellular context and may reveal unexpected binding partners.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for JNJ-7706621 in different assays.
Possible Cause: Variation in ATP concentration between assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Problem 2: Suspected false-positive results in a fluorescence-based kinase assay.
Possible Cause: Intrinsic fluorescence of JNJ-7706621 or quenching of the assay signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence interference.
Problem 3: Steep dose-response curves and irreproducible results at high concentrations.
Possible Cause: Aggregation of JNJ-7706621.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound aggregation.
Data Presentation
Table 1: Kinase Selectivity Profile of JNJ-7706621
The following table summarizes the inhibitory activity of JNJ-7706621 against a panel of kinases. This data is crucial for identifying potential on-target and off-target effects.
| Kinase Target | IC50 (nM) | Kinase Family | Reference |
| CDK2/Cyclin A | 4 | CDK | [1] |
| CDK1/Cyclin B | 9 | CDK | [1] |
| Aurora A | 11 | Aurora | [1] |
| Aurora B | 15 | Aurora | [1] |
| CDK3/Cyclin E | 58 | CDK | [10] |
| VEGF-R2 | 154 | Tyrosine Kinase | [10] |
| CDK6/Cyclin D1 | 175 | CDK | [10] |
| FGF-R2 | 254 | Tyrosine Kinase | [10] |
| GSK3β | 254 | CMGC | [10] |
| CDK4/Cyclin D1 | 253 | CDK | [10] |
| Plk1 | No activity | PLK | [1] |
| Wee1 | No activity | Wee1 | [1] |
Experimental Protocols
Protocol 1: ATP Competition Assay
This protocol is designed to determine if JNJ-7706621 inhibits the target kinase in an ATP-competitive manner.
Materials:
-
Purified target kinase
-
Kinase-specific substrate
-
JNJ-7706621 stock solution (in DMSO)
-
Kinase assay buffer
-
ATP stock solution
-
Detection reagent (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of JNJ-7706621: Create a 10-point, 3-fold serial dilution of JNJ-7706621 in DMSO.
-
Set up kinase reactions at varying ATP concentrations: For each ATP concentration to be tested (e.g., 10 µM, 100 µM, 1 mM), prepare a master mix containing the kinase and substrate in the assay buffer.
-
Add inhibitor: Dispense 1 µL of the serially diluted JNJ-7706621 or DMSO (vehicle control) into the wells.
-
Add kinase/substrate mix: Add 24 µL of the kinase/substrate master mix to each well.
-
Initiate the reaction: Add 25 µL of the ATP solution at twice the final desired concentration to start the reaction.
-
Incubate: Incubate the plate at the optimal temperature and for the predetermined linear reaction time for the kinase.
-
Stop the reaction and detect: Add the detection reagent according to the manufacturer's instructions (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).[11][12]
-
Measure signal: Read the luminescence on a plate reader.
-
Data analysis: Plot the percent inhibition against the log of the JNJ-7706621 concentration for each ATP concentration and determine the IC50 value. An increase in the IC50 value with increasing ATP concentration is indicative of ATP-competitive inhibition.
Protocol 2: Fluorescence Interference Counter-Screen
This protocol helps to identify if JNJ-7706621 is interfering with a fluorescence-based assay readout.
Materials:
-
JNJ-7706621 stock solution (in DMSO)
-
Assay buffer
-
Fluorescent tracer or product used in the primary assay
-
Black, non-binding surface 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of JNJ-7706621: Prepare a dilution series of JNJ-7706621 in the assay buffer, covering the concentration range used in the primary assay.
-
Control wells: Include wells with assay buffer only (blank) and wells with the fluorescent tracer/product at its assay concentration in buffer (positive control).
-
Add inhibitor to tracer: Add the JNJ-7706621 dilutions to wells already containing the fluorescent tracer/product.
-
Incubate: Incubate the plate for the same duration as the primary assay.
-
Measure fluorescence: Read the fluorescence intensity using the same excitation and emission wavelengths as the primary assay.
-
Data analysis: Compare the fluorescence signal in the presence of JNJ-7706621 to the positive control. A significant increase or decrease in the signal indicates fluorescence interference. To mitigate this, consider using a far-red fluorescent tracer, which is less prone to interference from compound autofluorescence.[7][8]
Protocol 3: Aggregation Mitigation Assay
This protocol is used to determine if the observed inhibition by JNJ-7706621 is due to compound aggregation.
Materials:
-
Purified target kinase and substrate
-
JNJ-7706621 stock solution (in DMSO)
-
Kinase assay buffer
-
Kinase assay buffer containing a non-ionic detergent (e.g., 0.01% Triton X-100)
-
ATP and detection reagents
-
Appropriate 96-well or 384-well plates
Procedure:
-
Prepare two sets of JNJ-7706621 serial dilutions: One in the standard assay buffer and one in the assay buffer containing the detergent.
-
Run parallel kinase assays: Perform the kinase inhibition assay as you normally would, but run two parallel plates: one with the standard buffer and one with the detergent-containing buffer.
-
Incubate and detect: Follow your standard protocol for incubation and signal detection.
-
Data analysis: Calculate the IC50 values for JNJ-7706621 in the presence and absence of the detergent. A significant rightward shift (increase) in the IC50 value in the presence of the detergent suggests that the inhibition is, at least in part, due to aggregation.[13]
Signaling Pathway and Experimental Workflow Visualizations
Aurora Kinase and PLK1 Signaling in the Cell Cycle
Caption: Simplified signaling pathway of Aurora kinases and PLK1 in the cell cycle, indicating the points of inhibition by JNJ-7706621.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth suppression and mitotic defect induced by JNJ-7706621, an inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 7. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 11. promega.com [promega.com]
- 12. ulab360.com [ulab360.com]
- 13. benchchem.com [benchchem.com]
Why is JNJ-6204 not inhibiting my target?
This technical support guide is designed for researchers, scientists, and drug development professionals who are using JNJ-6204 and experiencing a lack of inhibition of their target. The following frequently asked questions (FAQs) and troubleshooting advice will help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: I am not observing any inhibition of my target with this compound. What are the primary reasons this might be happening?
A1: There are several potential reasons why this compound may not be inhibiting its target in your experiment. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system you are using. Key factors to consider include:
-
Compound Integrity and Handling: The stability and proper handling of this compound are crucial for its activity.[1]
-
Experimental Conditions: The concentration of the inhibitor, incubation time, and assay conditions can all significantly impact the observed effect.
-
Cellular Factors: In cell-based assays, issues like cell permeability, efflux pumps, and high intracellular ATP concentrations can reduce the inhibitor's effectiveness.[2][3]
-
Target Engagement: It's essential to confirm that this compound is reaching and binding to its intended target, Casein Kinase 1 Delta (CSNK1D) or Epsilon (CSNK1E), within your experimental system.
Q2: How can I be sure that my this compound compound is active?
A2: To ensure the activity of your this compound, consider the following:
-
Proper Storage: Store the compound as recommended by the supplier, typically at -20°C or -80°C, and protect it from light.[1][4] Avoid repeated freeze-thaw cycles by preparing small aliquots of your stock solution.[1][4]
-
Fresh Solutions: Prepare fresh working dilutions from your stock solution for each experiment.[4]
-
Source and Purity: Ensure you have obtained the compound from a reputable supplier and that its purity has been verified.
-
Positive Control: If possible, test the inhibitor in a well-characterized, cell-free biochemical assay where its activity has been previously established to confirm its intrinsic potency.
Q3: My biochemical assay shows inhibition, but my cell-based assay does not. Why is there a discrepancy?
A3: It is common to observe a difference in potency between biochemical and cell-based assays.[2][3] Several factors can contribute to this:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration than what is applied externally.[2]
-
Efflux Pumps: Cells can actively remove the inhibitor using efflux transporters, reducing its effective concentration at the target site.[2]
-
Intracellular ATP Concentration: Biochemical assays are often conducted with ATP concentrations near the Michaelis constant (Km) of the kinase. In contrast, intracellular ATP levels are much higher, which can be a significant hurdle for ATP-competitive inhibitors like this compound.[2]
-
Inhibitor Metabolism: The inhibitor may be metabolized or degraded by cellular enzymes over the course of the experiment.[2]
Troubleshooting Guide
If you are not observing the expected inhibition with this compound, follow these troubleshooting steps:
1. Verify Compound Integrity and Handling
-
Check Storage: Confirm that the compound has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles.[1]
-
Prepare Fresh Solutions: Always use freshly prepared dilutions for your experiments.[4]
-
Solvent Compatibility: Ensure the solvent used to dissolve this compound is compatible with your assay and is not causing precipitation.[1]
2. Optimize Experimental Conditions
-
Concentration Range: Perform a dose-response experiment with a wide range of this compound concentrations. It is possible that the effective concentration in your system is higher than initially expected.
-
Incubation Time: Vary the incubation time. The inhibitor may require a longer or shorter time to exert its effect depending on the biological process being studied.
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your experiment. A known active inhibitor for your target (if available) can serve as a positive control, while a vehicle-only treatment (e.g., DMSO) is a crucial negative control.
3. Address Potential Cellular Assay Issues
-
Cell Type Considerations: The expression level of the target protein (CSNK1D/E) can vary between cell lines. Verify the expression of your target in the cell line you are using.
-
Serum Concentration: Components in the serum of your cell culture media can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration during the treatment period.[5]
-
Confirm Target Engagement: Use a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to verify that this compound is binding to CSNK1D/E in your cells.
Quantitative Data for this compound
The following table summarizes the reported potency of this compound in various assays. Note the difference between the biochemical and cellular IC50 values.
| Assay Type | Target | IC50 Value | Reference |
| Biochemical Assay | CSNK1D | 2.3 nM | [6] |
| Biochemical Assay | CSNK1E | 137 nM | [6] |
| BRET Whole Cell Binding Assay | CSNK1D | 72 nM | [6] |
| PER2 Translocation Whole Cell Functional Assay | CSNK1D | 542 nM | [6] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol to Verify Target Engagement
CETSA is a powerful method to assess the binding of a ligand to its target protein in a cellular environment. The principle is that a ligand-bound protein is stabilized and will have a higher melting temperature than the unbound protein.
Materials:
-
Cells expressing the target protein (CSNK1D/E)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Equipment for protein analysis (e.g., SDS-PAGE, Western blotting)
-
Antibody specific for the target protein
Procedure:
-
Cell Treatment: a. Plate cells and grow to the desired confluency. b. Treat one set of cells with this compound at the desired concentration and another set with the vehicle control. c. Incubate for the desired amount of time.
-
Cell Harvesting and Lysis: a. Harvest the cells by trypsinization or scraping. b. Wash the cells with PBS. c. Resuspend the cell pellet in lysis buffer and incubate on ice to lyse the cells. d. Centrifuge to pellet the cell debris and collect the supernatant (cell lysate).
-
Heat Treatment: a. Aliquot the cell lysate into separate PCR tubes. b. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermocycler. c. Cool the samples on ice.
-
Separation of Soluble and Aggregated Proteins: a. Centrifuge the heated samples at high speed to pellet the aggregated, denatured proteins. b. Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Protein Analysis: a. Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting. b. The sample treated with this compound should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle-treated sample, indicating a thermal shift and target engagement.
Visualizations
Caption: Troubleshooting workflow for lack of this compound activity.
Caption: Logical relationships of potential failure points.
Caption: Simplified CSNK1D/E signaling pathway and this compound inhibition.
References
Technical Support Center: Addressing JNJ-6204 Batch-to-Batch Variability
Welcome to the technical support center for JNJ-6204. This resource is designed for researchers, scientists, and drug development professionals to address potential batch-to-batch variability when working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the consistency and reproducibility of your experimental results.
Troubleshooting Guide: Inconsistent Experimental Results
If you are observing unexpected or inconsistent results with different batches of this compound, this guide provides a systematic approach to identifying and resolving the issue.
Question: My experimental results (e.g., cell viability, target inhibition) are varying significantly between different batches of this compound. How can I troubleshoot this?
Answer:
Batch-to-batch variability in a small molecule inhibitor like this compound can stem from several factors, including differences in purity, the presence of impurities, or variations in physical properties such as solubility.[1][2] Follow the steps below to systematically troubleshoot this issue.
Step 1: Initial Assessment and Compound Verification
The first step is to confirm that the observed variability is due to the compound itself and not other experimental factors.[3]
-
Review Internal Experimental Consistency: Analyze your experimental setup for any potential sources of error. Inconsistent cell seeding density, pipetting errors, or variations in incubation conditions can all contribute to result variability.[3][4]
-
Confirm Compound Identity: Verify the identity of each this compound batch. If possible, perform a simple identity test like obtaining a melting point or running a quick Thin Layer Chromatography (TLC) to compare the batches.
-
Check for Proper Storage and Handling: Ensure that all batches of this compound have been stored correctly, protected from light, moisture, and extreme temperatures, as improper storage can lead to degradation.[5][6]
Step 2: Analytical Characterization of this compound Batches
If the initial assessment does not resolve the issue, a more detailed analytical comparison of the batches is necessary. The goal is to identify any chemical or physical differences between them.
-
Purity and Impurity Profiling: Use analytical techniques to assess the purity of each batch and identify any impurities.[7][8] High-Performance Liquid Chromatography (HPLC) is a standard method for this.[]
-
Solubility Assessment: Differences in solubility between batches can lead to variations in the effective concentration in your experiments.
Troubleshooting Workflow
The following diagram outlines the logical steps to take when troubleshooting batch-to-batch variability.
Caption: Troubleshooting workflow for addressing this compound batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of batch-to-batch variability in a research compound like this compound?
A1: Batch-to-batch variability in research compounds can arise from several sources during synthesis and purification.[1] Common causes include:
-
Differences in Purity: The percentage of the active pharmaceutical ingredient (API) may vary between batches.
-
Presence of Impurities: Different batches may contain varying levels and types of impurities, such as starting materials, by-products, or degradation products.[7]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with different physical properties, such as solubility and stability.[2]
-
Variations in Physical Properties: Factors like particle size and packing behavior can differ between batches, affecting dissolution rates.[1]
Q2: How can I proactively manage potential batch-to-batch variability?
A2: To minimize the impact of batch-to-batch variability, it is recommended to:
-
Purchase from a Reputable Supplier: Source your compounds from suppliers who provide a detailed Certificate of Analysis (CoA) for each batch.
-
Qualify New Batches: Before using a new batch in critical experiments, perform a bridging study to compare its activity with a previous, well-characterized batch. A simple dose-response experiment is often sufficient.
-
Use a Single Batch for a Study: Whenever possible, use a single, large batch of the compound for the entire duration of a study to ensure consistency.
Q3: What information should I look for on a Certificate of Analysis (CoA)?
A3: A comprehensive CoA should include the following information:
-
Compound Identity: Confirmation of the chemical structure, often through techniques like NMR or Mass Spectrometry (MS).
-
Purity: The purity of the compound, typically determined by HPLC.
-
Appearance: A description of the physical state (e.g., white powder).
-
Solubility: Information on the solubility in common solvents.
-
Storage Conditions: Recommended storage temperature and conditions.
Data Presentation
The following table presents hypothetical data from an analysis of three different batches of this compound, illustrating the type of variability that might be observed.
| Parameter | Batch A | Batch B | Batch C | Method |
| Purity (%) | 99.5 | 97.2 | 99.6 | HPLC |
| Major Impurity (%) | 0.3 (Impurity X) | 1.8 (Impurity Y) | 0.2 (Impurity X) | HPLC |
| Solubility in DMSO (mg/mL) | 25 | 22 | 26 | Visual Inspection |
| IC50 in Target Assay (nM) | 52 | 85 | 55 | Cell-based Assay |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for determining the purity of this compound and identifying any impurities.
Materials:
-
This compound (from different batches)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase column
Method:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of each this compound batch in acetonitrile.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
-
Analysis:
-
Inject 10 µL of each prepared sample.
-
Integrate the peak areas of the main compound and any impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: In Vitro Potency Assessment using a Cell-Based Assay
This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of this compound to compare the potency of different batches.
Materials:
-
Target-expressing cell line
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
This compound (from different batches)
-
DMSO
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Method:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.[3]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each this compound batch in DMSO.
-
Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 0.1 nM).
-
Add the diluted compound to the cells. Include a DMSO-only control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control.
-
Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value for each batch.
-
Signaling Pathway
This compound is a hypothetical inhibitor of the MEK1/2 pathway, a critical component of the MAPK/ERK signaling cascade. Understanding this pathway is essential for interpreting the effects of the inhibitor.
Caption: The MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
References
- 1. researchgate.net [researchgate.net]
- 2. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. Quality control of small molecules - Kymos [kymos.com]
Validation & Comparative
JNJ-6204: A Comparative Analysis of a Potent CSNK1D Inhibitor
In the landscape of kinase inhibitors, those targeting Casein Kinase 1 Delta (CSNK1D) have garnered significant attention due to the enzyme's pivotal role in regulating diverse cellular processes, including circadian rhythms, Wnt signaling, and cell proliferation. Dysregulation of CSNK1D has been implicated in various diseases, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of JNJ-6204, a potent CSNK1D inhibitor, against other notable inhibitors of the same target, offering researchers and drug development professionals a comprehensive overview of their performance based on available experimental data.
Biochemical Potency and Selectivity
The efficacy of a kinase inhibitor is primarily determined by its potency towards the intended target and its selectivity against other kinases. The following tables summarize the in vitro inhibitory activities of this compound and its counterparts against CSNK1D and the closely related isoform, CSNK1E.
Table 1: In Vitro Inhibitory Potency (IC50) Against CSNK1D and CSNK1E
| Inhibitor | CSNK1D IC50 (nM) | CSNK1E IC50 (nM) |
| This compound | 2.3 [1][2] | 137 [1][2] |
| PF-670462 | 14 | 7.7 |
| SR-3029 | 44[3] | 260[3] |
| D4476 | 300 | Not Widely Reported |
| PF-4800567 | 711[4] | 32[4] |
| IC261 | ~1000 | ~1000 |
Table 2: Selectivity Profile of CSNK1D Inhibitors
| Inhibitor | Selectivity for CSNK1D over CSNK1E | Other Notable Off-Target Kinases (IC50 in nM) |
| This compound | ~60-fold | CSNK1A1 (419), TNIK (1600)[5] |
| PF-670462 | 0.55-fold (more potent on CSNK1E) | EGFR, p38 |
| SR-3029 | ~6-fold | FLT3 (3000)[3] |
| D4476 | Not Applicable | ALK5 (500), p38α MAPK (12000) |
| PF-4800567 | 0.045-fold (more potent on CSNK1E) | Not Widely Reported |
| IC261 | ~1-fold (dual inhibitor) | CSNK1A (~16000) |
This compound emerges as a highly potent inhibitor of CSNK1D with an IC50 value in the low nanomolar range.[1][2] Its selectivity for CSNK1D over the epsilon isoform is noteworthy. In cellular assays, this compound has demonstrated inhibition of CSNK1D in a BRET whole-cell binding assay with an IC50 of 72 nM and in a PER2 translocation functional assay with an IC50 of 542 nM.[2]
Experimental Protocols
The data presented in this guide are derived from various experimental methodologies. Below are detailed descriptions of the key assays cited.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%.
-
Principle: The assay measures the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using methods like radioactivity (incorporation of ³²P or ³³P from ATP), fluorescence, or luminescence.
-
General Protocol:
-
Reaction Setup: In a multi-well plate, a reaction mixture is prepared containing the purified recombinant CSNK1D or CSNK1E enzyme, a specific peptide or protein substrate, and a buffer solution with necessary cofactors like Mg²⁺.
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., this compound) are added to the wells. A control with no inhibitor (vehicle, typically DMSO) is included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP). The concentration of ATP is typically kept at or near its Michaelis-Menten constant (Km) for the kinase.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radioactive assays, this may involve capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured, which is proportional to kinase activity.[5]
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a drug with its target protein in a cellular environment.
-
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein.
-
General Protocol:
-
Cell Treatment: Cultured cells are treated with the inhibitor at various concentrations or with a vehicle control.
-
Heating: The treated cells are harvested, lysed, and the resulting lysate is heated to a range of temperatures.
-
Protein Separation: The heated lysates are centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Detection: The amount of the target protein (CSNK1D) remaining in the soluble fraction at each temperature is quantified, typically by Western blotting.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against temperature. A shift in this curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
Signaling Pathways and Mechanism of Action
CSNK1D is a key regulator in multiple signaling pathways, most notably the Wnt/β-catenin and Hedgehog (Hh) pathways. In the canonical Wnt pathway, CSNK1D phosphorylates β-catenin, marking it for degradation. Inhibition of CSNK1D can therefore lead to the stabilization and nuclear translocation of β-catenin, activating Wnt target genes. In the Hedgehog pathway, CSNK1D is known to phosphorylate and activate the key signaling component Smoothened (SMO) and the GLI transcription factors. CSNK1D inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrates.[6]
Caption: Role of CSNK1D in Wnt and Hedgehog signaling and its inhibition.
Conclusion
This compound stands out as a highly potent and selective inhibitor of CSNK1D. Its favorable in vitro profile suggests its utility as a valuable research tool for dissecting the complex roles of CSNK1D in various cellular pathways. The comparative data presented herein provides a foundation for researchers to make informed decisions when selecting a CSNK1D inhibitor for their specific experimental needs. Further investigation into the cellular and in vivo efficacy of these compounds will be crucial in translating the potential of CSNK1D inhibition into therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. What are CK1 inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Guide to Casein Kinase 1 Delta/Epsilon Inhibitors in Circadian Rhythm Research: JNJ-6204 vs. PF-670462
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is critical for elucidating the intricacies of the circadian clock. This guide provides a comprehensive comparison of two prominent casein kinase 1 delta (CK1δ) and epsilon (CK1ε) inhibitors, JNJ-6204 and PF-670462, detailing their biochemical potency, effects on circadian rhythms, and the experimental protocols utilized in their characterization.
This compound and PF-670462 are both potent inhibitors of the casein kinase 1 delta and epsilon isoforms, which are key regulators of the circadian clock machinery. By inhibiting these kinases, they prevent the phosphorylation and subsequent degradation of the PERIOD (PER) proteins, leading to a lengthening of the circadian period. While both compounds target the same kinases, the extent of publicly available data on their effects in circadian studies varies significantly, with PF-670462 being more extensively characterized in the scientific literature.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and PF-670462, providing a side-by-side view of their potency and cellular effects.
Table 1: Biochemical Potency (IC50)
| Compound | Target | IC50 (nM) |
| This compound | CSNK1D (CK1δ) | 2.3[1][2] |
| CSNK1E (CK1ε) | 137[1] | |
| PF-670462 | CSNK1D (CK1δ) | 14[3] |
| CSNK1E (CK1ε) | 7.7[3] |
Table 2: Cellular Assays
| Compound | Assay | Cell Type | Effect | IC50/EC50 (nM) |
| This compound | BRET Whole Cell Binding (CSNK1D) | - | Inhibition | 72[1] |
| PER2 Translocation | - | Inhibition | 542[1] | |
| PF-670462 | PER2 Nuclear Translocation | - | Inhibition | 290[3] |
| Circadian Period Lengthening | Rat-1 Fibroblasts | Dose-dependent period lengthening | - | |
| Circadian Period Lengthening | Mouse SCN explants | Dose-dependent period lengthening | - |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the core signaling pathway affected by these inhibitors and the typical experimental workflows used to assess their impact on circadian rhythms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. casein kinase 1 delta | Casein kinase 1 (CK1) family | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-6204: A Comparative Analysis of Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of JNJ-6204, a potent dual inhibitor of Casein Kinase 1 Delta (CSNK1D) and Casein Kinase 1 Epsilon (CSNK1E).[1] The information presented herein, including quantitative inhibitory data and detailed experimental protocols, is intended to assist researchers in evaluating this compound for their specific research applications.
Selectivity Profile of this compound
This compound demonstrates high potency against its primary targets, CSNK1D and CSNK1E. Its selectivity has been assessed against a broad panel of 370 kinases, revealing a clean profile with minimal off-target activity. The following table summarizes the in vitro inhibitory activity of this compound against key kinases.
| Target | IC50 (nM) | Assay Type | Notes |
| CSNK1D | 2.3 | ADP-Glo | Primary Target[1] |
| CSNK1E | 137 | ADP-Glo | Primary Target[1] |
| CSNK1A1 | 419 | ADP-Glo | Closely related kinase |
| TNIK | 1600 | ADP-Glo | Closest hit in a panel of 370 kinases |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for this compound was performed using the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
ADP-Glo™ Kinase Assay Protocol for IC50 Determination
1. Reagent Preparation:
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
ATP Stock Solution: 10 mM ATP in kinase buffer.
-
Substrate Stock Solution: Appropriate peptide substrate for the specific kinase being assayed, dissolved in kinase buffer.
-
This compound Serial Dilution: A serial dilution of this compound is prepared in DMSO and then further diluted in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
2. Assay Procedure:
-
Reaction Setup: In a 384-well white opaque assay plate, add 2.5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells. Subsequently, add 2.5 µL of the specific kinase enzyme solution (e.g., recombinant human CSNK1D or CSNK1E) in kinase buffer.
-
Pre-incubation: The plate is pre-incubated for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by adding 5 µL of a substrate/ATP mixture. The final concentration of ATP should be at or near the Km for the specific kinase.
-
Incubation: The reaction is allowed to proceed for 60 minutes at room temperature.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
3. Data Analysis:
-
The luminescence readings are converted to percent inhibition relative to the vehicle control.
-
The IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic dose-response curve.
Signaling Pathway and Experimental Workflow
To visually represent the experimental process and the biological context of this compound's targets, the following diagrams are provided.
References
JNJ-6204 validation experiments for target engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of JNJ-6204, a potent dual inhibitor of Casein Kinase 1 Delta (CSNK1D) and Casein Kinase 1 Epsilon (CSNK1E), with other known inhibitors. The following sections present quantitative data, experimental methodologies, and visual representations of relevant signaling pathways to facilitate an objective evaluation of this compound for target engagement studies.
Quantitative Comparison of CSNK1D/E Inhibitors
The efficacy and selectivity of this compound have been evaluated in various biochemical and cellular assays. Below is a summary of its performance compared to alternative inhibitors, PF-670462 and IC261.
| Compound | Target(s) | Biochemical Assay (IC50) | Cellular Target Engagement (IC50) | Selectivity Highlights |
| This compound | CSNK1D, CSNK1E | CSNK1D: 2.3 nM (ADP-Glo)[1][2][3] CSNK1E: 137 nM (ADP-Glo)[1][3] | CSNK1D: 72 nM (BRET whole-cell binding)[1][3][4] PER2 translocation: 542 nM[1][3][4] | Clean in a panel of 370 kinases at 1 µM. Closest off-targets: CSNK1A1 (IC50 = 419 nM) and TNIK (IC50 = 1.6 µM).[1][2] |
| PF-670462 | CSNK1δ/ε | CK1δ: 14 nM | PER protein nuclear translocation: EC50 = 290 nM | Reported to be a non-selective kinase inhibitor, inhibiting 44 kinases by ≥90% at 10 µM, including JNK, p38, and EGFR isoforms.[5] |
| IC261 | CK1δ/ε | CK1δ: 1.0 µM CK1ε: 1.0 µM CK1α: 16.0 µM | Induces growth inhibition in cancer cell lines (e.g., MCF7 IC50 = 0.5 µM).[6] | Shows selectivity for δ and ε isoforms over the α isoform of CK1.[7] Also reported to inhibit microtubule polymerization.[7] |
Experimental Protocols
Detailed methodologies for the key assays used to validate the target engagement of this compound are provided below.
Biochemical Kinase Assay (ADP-Glo™)
The in vitro potency of this compound against CSNK1D and CSNK1E was determined using the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction.
Protocol:
-
Kinase Reaction: Recombinant human CSNK1D or CSNK1E enzyme is incubated with the substrate and ATP in a kinase reaction buffer. Test compounds (e.g., this compound) are added at varying concentrations.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.
-
Signal Measurement: The luminescence is measured using a plate reader, and the signal is proportional to the amount of ADP produced, which is inversely correlated with the inhibitory activity of the compound. IC50 values are calculated from the dose-response curves.
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method used to measure compound binding to a target protein within living cells.[8][9][10]
Protocol:
-
Cell Preparation: HEK293 cells are transiently transfected with a vector expressing a NanoLuc®-CSNK1D fusion protein.[8][9][10] The cells are then seeded in 384-well plates.[8][9]
-
Tracer and Compound Addition: The cells are pre-treated with a cell-permeable fluorescent NanoBRET™ tracer that binds to the active site of the kinase. Subsequently, test compounds are added at various concentrations.
-
BRET Measurement: A substrate for NanoLuc® luciferase is added, and the BRET signal is measured. The energy transfer from the NanoLuc® donor to the fluorescent tracer acceptor is detected. Competitive binding of the test compound displaces the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: IC50 values are determined by plotting the BRET ratio against the concentration of the test compound.
Functional Cellular Assay (PER2 Translocation)
This assay measures the functional consequence of CSNK1D/E inhibition by monitoring the translocation of the PER2 (Period Circadian Regulator 2) protein, a key downstream substrate. CSNK1D/E-mediated phosphorylation of PER2 is a critical step in regulating its stability and nuclear entry, which in turn governs the circadian clock.[11][12][13][14][15]
Protocol:
-
Cell Culture and Treatment: A suitable cell line expressing a fluorescently-tagged PER2 protein is used. Cells are treated with different concentrations of the inhibitor (e.g., this compound).
-
Time-Lapse Microscopy: Live-cell imaging is performed using a high-content imaging system to monitor the subcellular localization of the fluorescently-tagged PER2 over time.
-
Image Analysis: Automated image analysis is used to quantify the nuclear and cytoplasmic fluorescence intensity of PER2 in individual cells.
-
Data Interpretation: Inhibition of CSNK1D/E is expected to alter the phosphorylation status of PER2, thereby affecting its nuclear translocation. The concentration-dependent effect of the inhibitor on PER2 localization is used to determine its functional cellular potency.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways involving CSNK1D/E and the experimental workflows for target engagement validation.
Figure 1: Simplified signaling pathways involving CSNK1D/E and the inhibitory action of this compound.
Figure 2: Experimental workflow for the NanoBRET target engagement assay.
Figure 3: Experimental workflow for the PER2 translocation functional assay.
References
- 1. eubopen.org [eubopen.org]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 5. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. NanoLuc®-CSNK1D Fusion Vector [promega.com]
- 11. CK1δ/ε protein kinase primes the PER2 circadian phosphoswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-specific phosphorylation of casein kinase 1 δ (CK1δ) regulates its activity towards the circadian regulator PER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. DSpace [scholarbank.nus.edu.sg]
- 15. Site-specific phosphorylation of casein kinase 1 δ (CK1δ) regulates its activity towards the circadian regulator PER2 | PLOS One [journals.plos.org]
Cross-Validation of JNJ-6204 Results with Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the pharmacological inhibitor JNJ-6204 with genetic knockdown of its targets, Casein Kinase 1 Delta (CSNK1D) and Casein Kinase 1 Epsilon (CSNK1E). This compound is a potent dual inhibitor of CSNK1D and CSNK1E.[1] This document summarizes key experimental data, outlines detailed methodologies, and presents visual representations of the associated signaling pathways and experimental workflows to facilitate a thorough understanding of the cross-validation of this compound's on-target effects.
Comparative Analysis of Pharmacological Inhibition and Genetic Knockdown
To objectively assess the concordance between pharmacological inhibition with this compound and genetic suppression of its targets, we have compiled quantitative data from various studies. The following table summarizes the effects on key cellular processes, including enzyme inhibition, cell proliferation, and migration.
| Parameter | This compound | CSNK1D Knockdown | CSNK1E Knockdown | Cell Line(s) |
| Enzyme Inhibition (IC50) | CSNK1D: 2.3 nM, CSNK1E: 137 nM[1] | - | - | Recombinant Proteins |
| PER2 Translocation (IC50) | 542 nM[1] | - | - | Cellular Assay |
| Cell Proliferation | Concentration-dependent decrease | Significant reduction in proliferation[2][3] | Significant reduction in proliferation[4] | MDA-MB-231, OVCAR3, IGROV1, HCCLM3, BEL-7404 |
| Cell Migration | - | Significant impairment of migration[2] | Significant impairment of migration[4] | OVCAR3, IGROV1, SKOV3, MES-OV, HCCLM3, BEL-7404 |
| Apoptosis | - | Increased apoptosis upon CPT treatment[2] | Increased apoptosis[4] | OVCAR3, IGROV1, HCCLM3 |
Signaling Pathways
CSNK1D and CSNK1E are integral components of multiple signaling pathways, most notably the Wnt/β-catenin and the circadian rhythm pathways. Their inhibition by this compound or their genetic knockdown is expected to modulate these pathways.
Experimental Workflows and Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below are representative workflows and methodologies for assessing the effects of this compound and genetic knockdown.
Genetic Knockdown using siRNA/shRNA
1. siRNA and shRNA Sequences:
-
CSNK1D shRNA: A number of commercially available shRNA constructs can be used. For example, sequences targeting human CSNK1D are available from various suppliers.[5] A specific gRNA/shRNA sequence that has been used is CGGAGACATCTATCTCGGTG.[6]
-
CSNK1E siRNA: A validated siRNA sequence for human CSNK1E is F-5-CCUCCGAAUUCAACAUATT-3, R-5-UAUGUGUGUGAGAAUUCGGGGTT-3.[4]
2. Lentiviral shRNA Transduction Protocol (General):
This protocol is a general guideline and should be optimized for specific cell lines.
-
Cell Seeding: Plate target cells 24 hours prior to transduction to achieve 50-70% confluency at the time of infection.
-
Transduction: Thaw lentiviral particles on ice. Remove the culture medium and add fresh medium containing Polybrene (typically 4-8 µg/mL) to the cells. Add the appropriate amount of lentiviral particles to achieve the desired multiplicity of infection (MOI).[7]
-
Incubation: Incubate the cells overnight. The following day, replace the virus-containing medium with fresh complete medium.
-
Selection: 48-72 hours post-transduction, begin selection with an appropriate antibiotic (e.g., puromycin). The optimal concentration should be determined by a kill curve for each cell line.
-
Validation: After selection, validate the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western Blot) levels.
Cell Proliferation Assay (Crystal Violet)
-
Seed cells in 96-well plates at an appropriate density.
-
After adherence, treat cells with varying concentrations of this compound or use cells with stable knockdown of CSNK1D/E.
-
At desired time points (e.g., 24, 48, 72 hours), remove the medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to dry.
-
Solubilize the stain with 10% acetic acid and measure the absorbance at 595 nm.
Transwell Migration Assay
-
Seed cells in the upper chamber of a Transwell insert (typically 8 µm pore size) in a serum-free medium. The lower chamber should contain a medium with a chemoattractant (e.g., 10% FBS).
-
Incubate for a period that allows for migration but not proliferation (e.g., 24 hours).
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
PER2 Translocation Assay (Conceptual Protocol)
This assay is used to assess the functional activity of the circadian clock machinery.
-
Cell Line: Utilize a cell line stably expressing a PER2-luciferase fusion protein.
-
Synchronization: Synchronize the circadian rhythm of the cells, often by a serum shock or treatment with dexamethasone.
-
Treatment: Treat the synchronized cells with this compound at various concentrations.
-
Live-Cell Imaging: Monitor the subcellular localization of the PER2-luciferase fusion protein over time using a live-cell imaging system.
-
Quantification: Quantify the nuclear and cytoplasmic fluorescence intensity to determine the kinetics of PER2 nuclear entry and exit. The IC50 for this compound would be the concentration at which the amplitude or period of PER2 translocation is inhibited by 50%.
Discussion
The compiled data indicates a strong correlation between the phenotypic effects observed with this compound and those resulting from the genetic knockdown of CSNK1D and CSNK1E. Both approaches lead to a significant reduction in cell proliferation and migration in various cancer cell lines. This concordance provides compelling evidence that the primary mechanism of action of this compound is through the inhibition of these two kinases.
The involvement of CSNK1D and CSNK1E in both the Wnt/β-catenin and circadian rhythm pathways highlights the pleiotropic effects of their inhibition. The Wnt pathway is a critical regulator of cell fate, proliferation, and migration, and its dysregulation is a hallmark of many cancers. The circadian rhythm pathway, in addition to its role in daily physiological cycles, has been increasingly linked to cell cycle control and DNA damage response. The ability of this compound to modulate PER2 translocation further solidifies its on-target activity within the circadian clock machinery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Casein Kinase 1 Delta Regulates Cell Proliferation, Response to Chemotherapy and Migration in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silencing of casein kinase 1 delta reduces migration and metastasis of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Casein kinase 1 family member CSNK1E can regulate proliferation and migration in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Origene Technologies 1SET Casein Kinase 1 delta (CSNK1D) Human shRNA Plasmid | Fisher Scientific [fishersci.ie]
- 6. addgene.org [addgene.org]
- 7. origene.com [origene.com]
JNJ-6204 vs. SR-3029: A Comparative Guide for Researchers
In the landscape of kinase inhibitors, particularly those targeting Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), JNJ-6204 and SR-3029 have emerged as potent research tools. Both compounds exhibit dual inhibitory activity against CK1δ and CK1ε, key regulators in various cellular processes, including Wnt signaling and circadian rhythms. This guide provides an objective comparison of their performance based on available experimental data to aid researchers in selecting the optimal tool for their specific needs.
At a Glance: Key Performance Characteristics
| Feature | This compound | SR-3029 |
| Target | Dual inhibitor of CSNK1D (CK1δ) and CSNK1E (CK1ε) | Potent and ATP-competitive inhibitor of CK1δ and CK1ε |
| Potency (IC50) | CSNK1D: 2.3 nMCSNK1E: 137 nM | CK1δ: 44 nMCK1ε: 260 nM |
| Cellular Potency | BRET whole cell binding assay (CSNK1D): IC50 = 72 nMPER2 translocation whole cell functional assay: IC50 = 542 nM | A375 melanoma cell growth (EC50): 86 nM |
| Selectivity | Clean against a panel of 370 kinases at 1 µM. Closest off-target hit: TNIK (IC50 = 1.6 µM). Also inhibits CSNK1A1 with an IC50 of 419 nM.[1] | Highly selective, with only 6 off-target kinases inhibited by ≥90% at 10 µM in a KINOMEscan analysis of 442 kinases.[2] Also blocks CDK4/cyclin D1 (IC50 = 576 nM), CDK4/cyclin D3 (IC50 = 368 nM), CDK6/cyclin D1 (IC50 = 428 nM), CDK6/cyclin D3 (IC50 = 427 nM), and FLT3 (IC50 = 3000 nM).[3] |
| In Vivo Activity | Demonstrates good brain exposure in mice.[4] | Exhibits anti-tumor effects in various xenograft models with no overt toxicity in mice when administered at 20 mg/kg daily via intraperitoneal injection.[3][5] |
Delving into the Data: A Head-to-Head Comparison
Potency and Selectivity:
This compound emerges as a more potent inhibitor of CK1δ in biochemical assays, with an IC50 of 2.3 nM compared to SR-3029's 44 nM.[4][6] However, SR-3029 demonstrates a more balanced dual inhibitory profile against both CK1δ and CK1ε. In terms of selectivity, both compounds are highly specific for their primary targets. This compound showed a clean profile against a large kinase panel, with its closest off-target being TNIK at a significantly higher concentration.[1] Similarly, SR-3029 displayed high selectivity in a comprehensive kinase scan, with minimal off-target interactions at a high concentration.[2]
Cellular Activity:
In cellular assays, both compounds demonstrate efficacy in the nanomolar range. This compound effectively inhibits CK1δ in a whole-cell binding assay with an IC50 of 72 nM and impacts the PER2 translocation, a functional marker of circadian rhythm regulation, with an IC50 of 542 nM.[4] SR-3029 has been shown to inhibit the growth of A375 melanoma cells with an EC50 of 86 nM.[3]
In Vivo Potential:
Both molecules have been evaluated in vivo. A key reported feature of this compound is its good brain exposure in mice, suggesting its utility for neuroscience research targeting central nervous system disorders.[4] SR-3029 has demonstrated significant anti-tumor activity in various breast cancer xenograft models and was well-tolerated in mice with long-term daily dosing.[3][5]
Signaling Pathways and Experimental Considerations
The primary mechanism of action for both this compound and SR-3029 is the inhibition of CK1δ and CK1ε, which play crucial roles in the Wnt/β-catenin signaling pathway. Inhibition of these kinases can lead to the destabilization of β-catenin and subsequent downregulation of Wnt target genes, a pathway frequently dysregulated in cancer.
Caption: Inhibition of Wnt/β-catenin signaling by this compound and SR-3029.
Experimental Protocols
In Vitro Kinase Assay (General Protocol):
A common method to determine the IC50 of kinase inhibitors is a radiometric filter binding assay or a luminescence-based assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay (MTT Assay):
This colorimetric assay is used to assess cell viability and proliferation.
Caption: Workflow for a cell proliferation MTT assay.
Conclusion: Which Tool for Which Task?
The choice between this compound and SR-3029 will ultimately depend on the specific research question and experimental design.
-
For studies requiring the highest possible potency against CK1δ in biochemical assays, this compound may be the preferred choice. Its demonstrated brain permeability also makes it a strong candidate for in vivo studies of the central nervous system.
-
For research focused on the dual inhibition of CK1δ and CK1ε with a well-characterized in vivo anti-cancer profile, SR-3029 is an excellent option. Its extensive characterization in various cancer models provides a solid foundation for further investigation in oncology.
Both compounds are highly selective and potent research tools that can significantly contribute to our understanding of CK1δ/ε biology and their roles in disease. Researchers should carefully consider the specific nuances of their experimental systems when making a selection.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CK1δ: a pharmacologically tractable Achilles’ heel of Wnt-driven cancers? - Cheong - Annals of Translational Medicine [atm.amegroups.org]
- 6. selleckchem.com [selleckchem.com]
JNJ-6204: A Comparative Guide to its Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical efficacy of JNJ-6204, a potent dual inhibitor of Casein Kinase 1 Delta (CSNK1D) and Casein Kinase 1 Epsilon (CSNK1E). While direct comparative efficacy data for this compound across a broad panel of cell lines is not extensively available in the public domain, this document summarizes its known biochemical and cellular activity and presents a comparison with other well-characterized CSNK1D/E inhibitors.
Introduction to this compound
This compound is a small molecule inhibitor targeting CSNK1D and CSNK1E, two serine/threonine kinases implicated in the regulation of several oncogenic signaling pathways, including Wnt/β-catenin and Hedgehog signaling. These pathways are crucial for embryonic development and their dysregulation is a hallmark of various cancers.
Biochemical Profile of this compound
| Target | IC50 (nM) | Assay Type |
| CSNK1D | 2.3[1] | Biochemical Assay |
| CSNK1E | 137[1] | Biochemical Assay |
Cellular Activity of this compound
| Assay Type | IC50 (nM) | Note |
| BRET Whole Cell Binding Assay (CSNK1D) | 72[1] | Cell line not specified |
| PER2 Translocation Whole Cell Functional Assay | 542[1][2] | Cell line not specified |
Efficacy Comparison with Alternative CSNK1D/E Inhibitors
Due to the limited availability of public data on the efficacy of this compound across diverse cell lines, this section provides a comparative analysis of other notable CSNK1D/E inhibitors, SR-3029 and IC261. This comparison offers insights into the potential anti-proliferative effects of targeting CSNK1D/E in different cancer contexts.
Table 1: Comparative Anti-proliferative Activity of CSNK1D/E Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| SR-3029 | A375 | Melanoma | 0.086 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.026 | |
| IC261 | MCF7 | Breast Cancer (β-catenin positive) | 0.5 |
| MDA-MB-453 | Breast Cancer (β-catenin negative) | 86 | |
| BT474 | Breast Cancer (β-catenin positive) | Low µM | |
| BT549 | Breast Cancer (β-catenin negative) | 10- to 100-fold higher than β-catenin positive lines | |
| HS578T | Breast Cancer (β-catenin negative) | 10- to 100-fold higher than β-catenin positive lines | |
| SKBR3 | Breast Cancer (β-catenin positive) | Low µM | |
| HMEC-hTERT | Non-tumorigenic Mammary Epithelial | 46 |
Signaling Pathways Targeted by this compound
This compound exerts its effects by modulating key signaling pathways crucial for cancer cell proliferation and survival. Below are diagrams illustrating the canonical Wnt/β-catenin and Hedgehog signaling pathways, highlighting the role of CSNK1D/E.
Experimental Protocols
Standard methodologies for assessing the anti-proliferative effects of compounds like this compound are described below. Specific protocols for this compound are not publicly available; therefore, these represent general procedures.
Cell Proliferation/Viability Assays
These assays are fundamental to determining the cytotoxic or cytostatic effects of a compound on cancer cells.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
-
ATP-Based Luminescence Assay (e.g., CellTiter-Glo®): This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
Seed cells in an opaque-walled 96-well plate.
-
Treat cells with a dilution series of the test compound.
-
After the incubation period, add the lytic reagent containing luciferase and luciferin.
-
The ATP released from lysed cells drives the conversion of luciferin to oxyluciferin, generating a luminescent signal.
-
Measure the luminescence using a luminometer. The signal intensity is directly proportional to the number of viable cells.
-
Determine the IC50 value by plotting luminescence against compound concentration.
-
Experimental Workflow for Cell-Based Assays
Conclusion
This compound is a potent, dual inhibitor of CSNK1D and CSNK1E with demonstrated cellular activity. While comprehensive data on its efficacy across a wide range of cell lines is not yet publicly available, the information on related inhibitors suggests that targeting CSNK1D/E can be an effective anti-cancer strategy, particularly in tumors with dysregulated Wnt/β-catenin or Hedgehog signaling. Further studies are needed to fully elucidate the differential sensitivity of various cancer cell lines to this compound and to identify predictive biomarkers for patient stratification. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers investigating the therapeutic potential of this compound and other modulators of these critical signaling cascades.
References
Validating the Inhibitory Effect of JNJ-6204 on CSNK1E: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of JNJ-6204, a dual inhibitor of Casein Kinase 1 Delta (CSNK1D) and Epsilon (CSNK1E), with other alternative inhibitors. The information presented is supported by experimental data to validate its inhibitory effects, offering a resource for researchers investigating CSNK1E's role in various cellular processes.
Executive Summary
This compound has emerged as a potent dual inhibitor of CSNK1D and CSNK1E, with nanomolar efficacy in biochemical assays.[1][2] This guide delves into the available data on this compound, comparing its inhibitory activity with other known CSNK1E inhibitors such as PF-670462 and IC261. While direct head-to-head comparative studies are limited, this guide consolidates available data to offer a comprehensive overview. The experimental protocols for key assays are detailed, and the signaling pathways influenced by CSNK1E inhibition are visualized to provide a deeper understanding of the compound's mechanism of action.
Data Presentation: Quantitative Inhibitor Comparison
The following tables summarize the inhibitory potency of this compound and other selected CSNK1E inhibitors. It is important to note that the data is compiled from various sources and experimental conditions may differ.
Table 1: Biochemical Inhibitory Activity against CSNK1E and CSNK1D
| Compound | Target | IC50 (nM) | Assay |
| This compound | CSNK1E | 137 | ADP-Glo |
| CSNK1D | 2.3 | ADP-Glo [1][2] | |
| PF-670462 | CSNK1E | 7.7 | Not Specified |
| CSNK1D | 14 | Not Specified | |
| IC261 | CSNK1E | 600-1400 | Not Specified |
| CSNK1D | 700-1300 | Not Specified | |
| PF-4800567 | CSNK1E | 32 | Not Specified |
| CSNK1D | 711 | Not Specified |
Table 2: Cellular Inhibitory Activity and Selectivity of this compound
| Assay | Target | IC50 (nM) |
| BRET Whole Cell Binding Assay | CSNK1D | 72[1] |
| PER2 Translocation Whole Cell Functional Assay | CSNK1D | 542[1] |
| Off-Target Selectivity | Closest Hits | IC50 |
| Kinase Panel (370 kinases at 1 µM) | CSNK1A1 | 419 nM[2] |
| TNIK | 1.6 µM[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the determination of a compound's IC50 value against CSNK1E using a luminescence-based kinase assay.
Materials:
-
Recombinant human CSNK1E enzyme
-
Substrate (e.g., α-casein)
-
ATP
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
Test compound or vehicle (DMSO).
-
Recombinant CSNK1E enzyme.
-
Substrate/ATP mixture to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP-to-ATP Conversion: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular PER2 Translocation Assay
This assay measures the ability of a compound to inhibit the CSNK1D/E-mediated phosphorylation and subsequent translocation of the PER2 protein, a key component of the circadian clock.
Materials:
-
U2OS cells stably expressing a PER2-luciferase fusion protein.
-
Cell culture medium and supplements.
-
This compound or other test compounds.
-
Luciferase substrate (e.g., luciferin).
-
Luminometer for continuous live-cell luminescence monitoring.
Procedure:
-
Cell Plating: Seed the U2OS-PER2-luciferase cells in a multi-well plate suitable for luminescence readings.
-
Compound Treatment: Once the cells have adhered, treat them with a serial dilution of the test compounds or vehicle control.
-
Synchronization (Optional): To enhance the circadian rhythm, cells can be synchronized by a brief treatment with a high concentration of dexamethasone, followed by a wash and replacement with fresh medium containing the test compounds.
-
Live-Cell Luminescence Monitoring: Place the plate in a luminometer equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Data Acquisition: Continuously measure the luminescence from each well over a period of several days to monitor the circadian oscillations of PER2-luciferase expression.
-
Data Analysis: Analyze the period, amplitude, and phase of the circadian rhythms. The inhibitory effect of the compounds on PER2 translocation is determined by the lengthening of the circadian period. Calculate the IC50 value based on the concentration-dependent period lengthening.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Caption: Role of CSNK1E in the canonical Wnt signaling pathway.
Caption: Involvement of CSNK1E in the core circadian clock machinery.
References
JNJ-7706621: A Head-to-Head Comparison with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of JNJ-7706621, a dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, with other notable kinase inhibitors. The information presented is intended to assist researchers in evaluating the performance and suitability of JNJ-7706621 for their specific research applications. This document summarizes key experimental data on its inhibitory activities against various kinases and its anti-proliferative effects on cancer cell lines, alongside a selection of other well-characterized kinase inhibitors.
Executive Summary
JNJ-7706621 is a potent small molecule inhibitor that targets both CDKs and Aurora kinases, key regulators of the cell cycle.[1] Its dual-targeting mechanism offers a comprehensive approach to inhibiting cancer cell proliferation by intervening at multiple stages of cell division. This guide compares the in vitro potency of JNJ-7706621 with other inhibitors targeting either CDKs or Aurora kinases, providing a framework for understanding its relative efficacy and selectivity. The inhibitors included for comparison are:
-
Aurora Kinase Inhibitors: AZD1152-HQPA (Barasertib), VX-680 (Tozasertib), PHA-739358 (Danusertib)
-
CDK Inhibitors: Flavopiridol (Alvocidib), Roscovitine (Seliciclib), BMS-387032 (SNS-032)
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values for JNJ-7706621 and its comparators against a panel of CDKs and Aurora kinases. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Inhibitory Activity (IC50, nM) Against Cyclin-Dependent Kinases
| Kinase | JNJ-7706621 | Flavopiridol | Roscovitine | BMS-387032 (SNS-032) |
| CDK1/cyclin B | 9 | 30 | 650 | 480 |
| CDK2/cyclin A | 4 | 40 | 700 | 38 |
| CDK2/cyclin E | 3 | - | 700 | - |
| CDK3/cyclin E | 58 | - | - | - |
| CDK4/cyclin D1 | 253 | 20-40 | >100,000 | 925 |
| CDK6/cyclin D1 | 175 | 60 | >100,000 | - |
| CDK7/cyclin H | - | 875 | ~490-700 | 62 |
| CDK9/cyclin T1 | - | 20 | ~790-3200 | 4 |
Data compiled from multiple sources.[2][3][4][5][6][7]
Table 2: In Vitro Inhibitory Activity (IC50, nM) Against Aurora Kinases
| Kinase | JNJ-7706621 | AZD1152-HQPA | VX-680 (MK-0457) | PHA-739358 (Danusertib) |
| Aurora A | 11 | 1368 | 0.6 | 13 |
| Aurora B | 15 | 0.37 | 18 | 79 |
| Aurora C | - | 17.0 | 4.6 | 61 |
Data compiled from multiple sources.[2][8][9][10][11][12][13]
Table 3: Anti-proliferative Activity (IC50, nM) in Human Cancer Cell Lines
| Cell Line | Cancer Type | JNJ-7706621 | Flavopiridol | Roscovitine |
| HeLa | Cervical Cancer | 280 | - | ~16,000 |
| HCT-116 | Colon Carcinoma | 250 | 13 | ~15,000 |
| PC3 | Prostate Adenocarcinoma | 120 | 10 | - |
| A375 | Malignant Melanoma | 450 | - | - |
| MDA-MB-231 | Breast Cancer | - | - | - |
| MES-SA | Uterine Sarcoma | 112 | - | - |
| SK-OV-3 | Ovarian Cancer | - | - | - |
| DU145 | Prostate Cancer | - | - | - |
Data compiled from multiple sources.[2][4][14]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro potency of kinase inhibitors.
-
Enzyme and Substrate Preparation : Recombinant human kinase enzymes and their specific peptide substrates are diluted in kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100).
-
Inhibitor Preparation : The test inhibitor (e.g., JNJ-7706621) is serially diluted in DMSO and then further diluted in kinase buffer to the desired concentrations.
-
Kinase Reaction : The kinase, substrate, and inhibitor are combined in the wells of a microplate. The reaction is initiated by the addition of ATP (often containing radiolabeled γ-³²P-ATP or γ-³³P-ATP) at a concentration near the Km for the specific kinase.
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Termination and Detection : The reaction is stopped by the addition of a solution such as phosphoric acid or EDTA. The phosphorylated substrate is then captured on a filter membrane or scintillation plate.
-
Quantification : The amount of incorporated radiolabel is quantified using a scintillation counter.
-
IC50 Determination : The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the effect of kinase inhibitors on cancer cell proliferation.
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment : The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test inhibitor (e.g., JNJ-7706621) or a vehicle control (e.g., DMSO).
-
Incubation : The cells are incubated with the compound for a specified period (e.g., 48-72 hours).
-
MTT Addition : After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours.
-
Formazan Solubilization : The medium is removed, and a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation : The percentage of cell viability is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value, representing the concentration that inhibits cell proliferation by 50%, is determined from a dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways targeted by these inhibitors and a general workflow for their comparative evaluation.
Caption: Simplified cell cycle signaling pathways and points of inhibition by JNJ-7706621.
Caption: A general experimental workflow for the comparative evaluation of kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 7. Frontiers | SNS-032 attenuates liver fibrosis by anti-active hepatic stellate cells via inhibition of cyclin dependent kinase 9 [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I dose escalation study of MK-0457, a novel Aurora kinase inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of JNJ-6204
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe handling and disposal of JNJ-6204, a dual inhibitor of CSNK1D and CSNK1E. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
Safety and Hazard Information
This compound is classified with specific hazards that necessitate careful handling during disposal. The primary safety concerns are outlined in its Safety Data Sheet (SDS).
Hazard Identification and Precautionary Statements:
| Hazard Class | GHS Classification | Precautionary Statement Code | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H400 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410 | Very toxic to aquatic life with long lasting effects. |
| Disposal | - | P501 | Dispose of contents/ container to an approved waste disposal plant. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to minimize exposure and prevent environmental contamination.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
2. Waste Segregation:
-
Treat all waste containing this compound, including empty containers, contaminated labware, and unused product, as hazardous waste.
-
Segregate solid and liquid waste into designated, clearly labeled waste containers.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
3. Container Management:
-
Use only approved hazardous waste containers that are in good condition and compatible with the chemical.
-
Keep waste containers securely closed except when adding waste.
-
Label each container with "Hazardous Waste," the full chemical name "this compound," and the date of initial waste accumulation.
4. Handling Spills and Leaks: In the event of a spill, adhere to the following procedures:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment.
-
Prevent further leakage or spillage if it is safe to do so.
-
Contain the spill using inert absorbent materials (e.g., sand, vermiculite).
-
Collect the spilled material and absorbent into a designated hazardous waste container.
-
Prevent the spilled material from entering drains or water courses.
5. Final Disposal:
-
All waste containing this compound must be disposed of through an approved waste disposal plant.
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Essential Safety and Operational Guide for Handling JNJ-6204
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of the CSNK1D/CSNK1E Inhibitor, JNJ-6204.
This document provides critical safety and logistical information for the handling and use of this compound, a potent dual inhibitor of Casein Kinase 1 Delta (CSNK1D) and Casein Kinase 1 Epsilon (CSNK1E). Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Immediate Safety and Handling Protocols
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel must be familiar with the following safety protocols before handling this compound.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE.
| Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other appropriate material. Inspect gloves prior to use. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Respirator | Recommended when handling the powder form to avoid inhalation of dust. Use a NIOSH-approved respirator with an appropriate particulate filter. In case of inadequate ventilation, a self-contained breathing apparatus may be necessary.[1] |
Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and prevent accidental exposure.
| Aspect | Procedure |
| Handling | - Avoid inhalation of dust and contact with skin and eyes.[1]- Use in a well-ventilated area, preferably in a chemical fume hood. - Do not eat, drink, or smoke in the handling area. |
| Storage | - Store in a tightly sealed container in a cool, dry, and well-ventilated area. - Keep away from direct sunlight and sources of ignition.[1] |
Emergency and First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash skin thoroughly with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational and Disposal Plans
A clear plan for the use and disposal of this compound is necessary to minimize environmental impact and ensure regulatory compliance.
Experimental Workflow
The following diagram outlines a typical workflow for an in vitro experiment using this compound.
Disposal Plan
This compound is very toxic to aquatic life and should be disposed of as hazardous chemical waste.[1]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain. |
| Contaminated Materials | All contaminated materials (e.g., pipette tips, gloves, lab coats) should be disposed of as hazardous waste. |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Mechanism of Action and Signaling Pathway
This compound is a dual inhibitor of CSNK1D and CSNK1E, key regulators of the circadian rhythm.[2] These kinases are involved in the phosphorylation of the Period (PER) and Cryptochrome (CRY) proteins, which are core components of the circadian clock. By inhibiting CSNK1D/E, this compound can modulate the stability and nuclear translocation of PER and CRY, thereby altering the period of the circadian rhythm.
The following diagram illustrates the simplified signaling pathway of the core circadian clock and the point of intervention for this compound.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human CSNK1D or CSNK1E enzyme
-
Substrate peptide (e.g., a known CSNK1D/E substrate)
-
This compound (in DMSO)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare a reaction buffer containing the kinase, substrate, and ATP at desired concentrations.
-
-
Kinase Reaction:
-
Add the this compound dilutions to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding the reaction buffer to the wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP-Glo™ Detection:
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each concentration of this compound and determine the IC50 value.
-
Bioluminescence Resonance Energy Transfer (BRET) Whole-Cell Binding Assay
BRET is used to measure the binding of this compound to its target kinases in living cells.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-CSNK1D or NanoLuc®-CSNK1E fusion proteins
-
Fluorescent tracer ligand for CSNK1D/E
-
This compound (in DMSO)
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96-well plates
-
BRET-capable plate reader
Procedure:
-
Cell Preparation:
-
Co-transfect HEK293 cells with the NanoLuc®-kinase expression vector.
-
Seed the transfected cells into 96-well plates and incubate for 24-48 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound.
-
Add the this compound dilutions to the cells.
-
Add the fluorescent tracer ligand to all wells.
-
-
BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to each well.
-
Immediately measure the luminescence at two wavelengths (donor and acceptor emission) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well.
-
Determine the IC50 value for the displacement of the fluorescent tracer by this compound.
-
PER2 Translocation Whole-Cell Functional Assay
This assay measures the effect of this compound on the subcellular localization of the PER2 protein, a key component of the circadian clock.
Materials:
-
U2OS cells stably expressing a PER2-luciferase fusion protein
-
This compound (in DMSO)
-
Luciferase substrate
-
Imaging system capable of luminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Culture the U2OS-PER2-luc cells in appropriate media.
-
Treat the cells with a serial dilution of this compound.
-
-
Synchronization:
-
Synchronize the circadian rhythm of the cells (e.g., by a dexamethasone shock).
-
-
Live-Cell Imaging:
-
Add the luciferase substrate to the media.
-
Monitor the bioluminescence signal from the cells over several days using a live-cell imaging system.
-
-
Data Analysis:
-
Quantify the nuclear and cytoplasmic luminescence signals over time.
-
Determine the effect of this compound on the period and amplitude of PER2 nuclear translocation.
-
By adhering to these safety protocols and experimental guidelines, researchers can confidently and safely utilize this compound to advance our understanding of CSNK1D/E biology and its role in various physiological and pathological processes.
References
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